molecular formula C18H19F3O5 B212070 Fluprostenol lactone diol CAS No. 53872-60-9

Fluprostenol lactone diol

货号: B212070
CAS 编号: 53872-60-9
分子量: 372.3 g/mol
InChI 键: XYSPYIAAWRUEML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluprostenol Lactone Diol is a member of (trifluoromethyl)benzenes.

属性

IUPAC Name

5-hydroxy-4-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSPYIAAWRUEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53872-60-9
Record name (+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fluprostenol Lactone Diol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476) lactone diol is a key synthetic intermediate in the preparation of fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist, and its analogues like travoprost (B1681362). Prostaglandin analogues are a critical class of therapeutic agents, particularly in ophthalmology for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of fluprostenol lactone diol, intended to support research and development in medicinal chemistry and drug manufacturing.

Chemical Structure and Identification

This compound is a complex organic molecule with a fused ring system and multiple stereocenters. Its systematic name is (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[1].

The structural formula and key identifiers are provided below:

Structure:

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 53872-60-9[1]
Molecular Formula C₁₈H₁₉F₃O₅[1]
SMILES O=C1C[C@@H]2--INVALID-LINK--COC3=CC=CC(C(F)(F)F)=C3">C@@H--INVALID-LINK--C[C@@H]2O1[1]
InChI InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2/b5-4+/t11-,13-,14-,15-,16+/m1/s1[1]
InChIKey XYSPYIAAWRUEML-AVMWIMHJSA-N[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 2. This data is crucial for its handling, formulation, and quality control during the drug development process.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 372.3 g/mol [1]
Appearance Not specified in provided results.
Melting Point Not specified in provided results.
Solubility DMF: 25 mg/mlDMF:PBS (pH 7.2) (1:10): 100 µg/mlDMSO: 17 mg/mlEthanol: 20 mg/ml[1]
UV Absorption Maxima 222, 280 nm[1]
Storage Temperature -20°C[1]
Stability ≥ 2 years[1]

Synthesis and Experimental Protocols

This compound is a key intermediate in the multi-step chemoenzymatic synthesis of fluprostenol. A representative synthetic workflow involves the transformation of a bicyclic ketone to the target diol.

Synthetic Pathway Overview

A unified strategy for the synthesis of several prostaglandins, including fluprostenol, has been developed. This approach often starts from a readily available bicyclic ketone. The synthesis of this compound (referred to as diol 10 in some literature) can be achieved from a precursor lactone (lactone 7a ) through a three-step sequence involving dechlorination, a Prins reaction, and deformylation[2].

G cluster_synthesis Chemoenzymatic Synthesis of Fluprostenol BicyclicKetone Bicyclic Ketone (6a) Lactone7a Lactone (7a) BicyclicKetone->Lactone7a Baeyer-Villiger Oxidation DechlorinationProduct Dechlorinated Intermediate Lactone7a->DechlorinationProduct Dechlorination PrinsProduct Prins Reaction Product DechlorinationProduct->PrinsProduct Prins Reaction FluprostenolLactoneDiol This compound (10) PrinsProduct->FluprostenolLactoneDiol Deformylation ProtectedDiol Protected Diol FluprostenolLactoneDiol->ProtectedDiol Protection CoreyAldehyde Corey Aldehyde Derivative ProtectedDiol->CoreyAldehyde Oxidation FluprostenolPrecursor Fluprostenol Precursor CoreyAldehyde->FluprostenolPrecursor Wittig or HWE Reaction Fluprostenol Fluprostenol FluprostenolPrecursor->Fluprostenol Deprotection & Reduction

Caption: Synthetic pathway to Fluprostenol highlighting the intermediate role of this compound.

Experimental Protocol for the Synthesis of this compound from Lactone 7a

The following is a representative experimental protocol based on published synthetic strategies[2].

Materials:

  • Lactone 7a

  • Zinc powder

  • Paraformaldehyde

  • Formic acid (HCOOH)

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Sodium methoxide (B1231860) (NaOMe)

  • Acetic acid (AcOH)

  • Appropriate solvents for extraction and purification

Procedure:

  • Dechlorination: A continuous flow dechlorination of lactone 7a is performed in a packed-bed reactor filled with zinc powder at 70°C to yield the dechlorinated intermediate.

  • Prins Reaction: The resulting intermediate is dissolved in a solution of formic acid and sulfuric acid containing pre-dissolved paraformaldehyde. This mixture is then passed through a reactor coil at 70°C to afford the crude Prins reaction product.

  • Deformylation: After neutralization and removal of inorganic salts, the crude product from the previous step is dissolved in methanol. This solution is combined with sodium methoxide and passed through a reactor coil to complete the deformylation. The reaction is then quenched with acetic acid to yield this compound (10 ).

  • Purification: The crude this compound is purified using standard techniques such as column chromatography to yield the final product.

Role in Signaling Pathways

This compound is a stable, crystalline intermediate and is not known to possess significant biological activity itself. Its primary importance lies in its role as a precursor to fluprostenol. Fluprostenol is a potent agonist of the prostaglandin F2α (FP) receptor.

The activation of the FP receptor by fluprostenol initiates a signaling cascade that leads to various physiological effects, including the reduction of intraocular pressure, which is the therapeutic basis for its use in glaucoma treatment.

G cluster_pathway Fluprostenol Signaling Pathway Fluprostenol Fluprostenol FP_Receptor Prostaglandin F2α (FP) Receptor Fluprostenol->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Physiological_Effects Physiological Effects (e.g., IOP reduction) Ca_Release->Physiological_Effects PKC_Activation->Physiological_Effects

Caption: Simplified signaling pathway of Fluprostenol upon binding to the FP receptor.

Conclusion

This compound is a crucial intermediate in the synthesis of the clinically important prostaglandin analogue, fluprostenol. A thorough understanding of its chemical properties, structure, and synthetic routes is essential for the efficient and scalable production of fluprostenol and related drugs. This guide provides a foundational resource for scientists and professionals engaged in the research and development of prostaglandin-based therapeutics. Further research into optimizing the synthetic protocols and exploring the potential for novel analogues remains an active area of investigation.

References

Part 1: Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis Intermediate with CAS Number 53872-60-9

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of the intermediate compound associated with CAS number 53872-60-9. It is important to note that this CAS number has been assigned to two distinct chemical entities. This document will address the synthesis of both compounds to ensure comprehensive coverage.

The first part of this guide details the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile (B3034543) , a piperazine (B1678402) derivative. The second part discusses (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one , also known as Fluprostenol Lactone Diol, a key intermediate in the synthesis of prostaglandin (B15479496) analogs like Travoprost (B1681362).

The primary and most direct route for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile is the N-acetylation of its precursor, 4-(piperazin-1-yl)benzonitrile (B3024897).[1] This method is a common and well-established procedure for the acetylation of similar N-arylpiperazine derivatives.[1] The reaction involves treating 4-(piperazin-1-yl)benzonitrile with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a suitable base.[1]

Data Presentation: Quantitative Data for N-acetylation

The following table summarizes the general quantitative parameters for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile. Specific conditions may require optimization depending on the scale and desired purity.

ParameterDescriptionReference
Starting Material 4-(piperazin-1-yl)benzonitrile[1]
Acetylating Agent Acetic anhydride[1]
Base Triethylamine (B128534) or Potassium carbonate[1]
Solvent Ethanol, Dichloromethane (B109758), or Tetrahydrofuran[1]
Reaction Temperature 0°C to room temperature[1]
Reaction Time 2-4 hours (monitored by TLC)[1]
Experimental Protocol: N-acetylation of 4-(piperazin-1-yl)benzonitrile

This protocol is based on established methodologies for the N-acetylation of analogous compounds.[1]

Materials:

  • 4-(piperazin-1-yl)benzonitrile

  • Acetic anhydride

  • Triethylamine or Potassium carbonate

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 4-(piperazin-1-yl)benzonitrile in a suitable solvent such as ethanol.[1]

  • To this solution, add a base (e.g., triethylamine or potassium carbonate) and stir the mixture at room temperature.[1]

  • Cool the reaction mixture in an ice bath to 0°C.[1]

  • Slowly add acetic anhydride to the cooled and stirred mixture.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1] The reaction progress should be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt like sodium sulfate, and filter.[1]

  • Remove the solvent under reduced pressure to yield the crude 4-(4-acetyl-1-piperazinyl)benzonitrile.[1]

Purification: Purification of the crude product is essential to remove unreacted starting materials and by-products.[1] Two common methods are recrystallization and column chromatography.[1]

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).[1] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[1] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • Column Chromatography: For higher purity, the crude product can be purified by silica (B1680970) gel column chromatography.[1] A suitable eluent system would be a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane in methanol.[1]

Mandatory Visualization: Synthesis Pathway

G A 4-(piperazin-1-yl)benzonitrile E 4-(4-acetyl-1-piperazinyl)benzonitrile A->E Acetylation B Acetic Anhydride B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Ethanol) D->E

Caption: Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile.

Part 2: Synthesis of (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one (this compound)

This compound is a key intermediate in the multi-step synthesis of Travoprost, a prostaglandin F2α analog used to treat glaucoma and ocular hypertension.[2] Its synthesis is a complex process involving stereoselective reactions to construct the core lactone structure and append the side chains. The synthesis often starts from a chiral building block known as the Corey lactone.

General Synthetic Strategy

The synthesis of this compound is embedded within the broader total synthesis of Travoprost. A common approach involves the following key transformations:

  • Starting Material: A protected form of the Corey lactone, such as the p-phenylbenzoyl (PPB)-protected Corey lactone, is often used as the starting material.[3][4]

  • Side Chain Introduction: The lower side chain is constructed using a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate.[3][4]

  • Stereoselective Reduction: A subsequent stereoselective reduction of the resulting enone is performed to create the desired alcohol stereocenter on the side chain.

  • Further Transformations and Deprotection: The synthesis may involve further transformations and deprotection steps to yield the final intermediate, this compound.

Data Presentation: High-Level Synthesis Stages

The following table provides a high-level overview of the key stages in a representative synthesis of Travoprost, highlighting the formation of intermediates leading to this compound.

StageKey TransformationPrecursor/IntermediateReagents (Examples)
1. Oxidation Oxidation of alcohol to aldehydePPB-Corey-lactonePfitzner-Moffatt conditions (e.g., DCC, DMSO)
2. Olefination Horner-Wadsworth-Emmons reactionAldehyde intermediateTravoprost phosphonate, Base (e.g., KOH)
3. Reduction Stereoselective ketone reductionEnone intermediateReducing agent (e.g., DIBAL-H), Chiral catalyst
4. Deprotection Removal of protecting groupsProtected diol intermediateBase (e.g., K2CO3) in Methanol
Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not provided due to the complexity and the proprietary nature of the full synthesis of Travoprost as detailed in the patent literature. Researchers should refer to patents on Travoprost synthesis for more detailed information (e.g., WO2013093528A1).[4]

Mandatory Visualization: High-Level Experimental Workflow

G Start Protected Corey Lactone Step1 Oxidation Start->Step1 Intermediate1 Aldehyde Intermediate Step1->Intermediate1 Step2 Horner-Wadsworth-Emmons Reaction Intermediate1->Step2 Intermediate2 Enone Intermediate Step2->Intermediate2 Step3 Stereoselective Reduction Intermediate2->Step3 Target This compound (CAS 53872-60-9) Step3->Target Step4 Lactone Reduction Target->Step4 Intermediate3 Lactol Intermediate Step4->Intermediate3 Step5 Wittig Reaction Intermediate3->Step5 FinalProduct Travoprost Step5->FinalProduct

Caption: High-level workflow for Travoprost synthesis.

References

Stereochemistry of Fluprostenol Lactone Diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the therapeutic landscape for glaucoma and ocular hypertension. Its efficacy is intrinsically linked to its precise three-dimensional structure. A critical intermediate in the stereocontrolled synthesis of Fluprostenol is Fluprostenol lactone diol. The precise stereochemical configuration of this intermediate is paramount, as it dictates the stereochemistry of the final active pharmaceutical ingredient and, consequently, its biological activity and safety profile. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, analytical characterization, and the biological significance of its stereoisomers.

Chemical Structure and Stereoisomers

This compound, systematically named (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, possesses multiple chiral centers, giving rise to a number of potential stereoisomers. The desired isomer for the synthesis of active Fluprostenol is the one with the specific configuration mentioned above. The control of stereochemistry during its synthesis is, therefore, a critical aspect of pharmaceutical manufacturing.

The core of this compound is a bicyclic lactone system, a common feature in many prostaglandin precursors, often referred to as a Corey lactone derivative. The stereocenters on this core and on the side chain must be meticulously controlled to ensure the formation of the biologically active enantiomer of Fluprostenol.

Stereoselective Synthesis

The synthesis of the enantiomerically pure this compound is a key challenge addressed through various stereoselective strategies. A common approach involves the use of chiral starting materials or the introduction of chirality through asymmetric reactions. Chemoenzymatic methods have proven to be particularly effective in achieving high stereoselectivity.

One notable strategy involves the Baeyer-Villiger oxidation of a prochiral bicyclic ketone, catalyzed by a Baeyer-Villiger monooxygenase (BVMO). This enzymatic oxidation can proceed with high enantioselectivity, yielding the desired chiral lactone intermediate. Subsequent stereoselective reduction of a ketone on the side chain, often employing a ketoreductase (KRED), further establishes the required stereochemistry.

Quantitative Data on Stereoselectivity in Synthesis

The following table summarizes key quantitative data reported in the stereoselective synthesis of precursors to this compound, highlighting the high degree of stereochemical control achievable with modern synthetic methods.

StepReactionCatalyst/ReagentStereochemical OutcomeReference
1Baeyer-Villiger OxidationBaeyer-Villiger Monooxygenase (BVMO)99% enantiomeric excess (ee) for the chiral lactone[1]
2Ketone ReductionKetoreductase (KRED)87:13 to 99:1 diastereomeric ratio (dr)[1]

Experimental Protocols

Representative Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric and diastereomeric purity of this compound and its precursors is typically determined by chiral HPLC. Below is a representative protocol based on methods used for similar prostaglandin intermediates.

Objective: To separate and quantify the stereoisomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). For acidic compounds, 0.1% trifluoroacetic acid may be added. For basic compounds, 0.1% diethylamine (B46881) may be added.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Procedure:

  • Prepare a standard solution of the this compound reference standard in the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase to a similar concentration as the standard.

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and determine the retention times of the different stereoisomers.

  • Calculate the enantiomeric excess (ee) or diastereomeric ratio (dr) based on the peak areas of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules like this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which can be used to deduce their relative spatial arrangement. The analysis of coupling constants (J-values) between adjacent protons can also provide information about their dihedral angles and thus the stereochemistry.

Key NMR Techniques:

  • 1H NMR: Provides information on the chemical environment and connectivity of protons.

  • 13C NMR: Provides information on the carbon skeleton.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information for stereochemical assignment.

X-ray Crystallography for Absolute Stereochemistry Determination

For crystalline compounds, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, providing unambiguous proof of its stereochemical configuration. This technique is often used to confirm the stereochemistry of key intermediates in a synthetic pathway.

Biological Significance and Mechanism of Action

Fluprostenol, the final product derived from this compound, exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The stereochemistry of Fluprostenol is critical for its high-affinity binding to the FP receptor.

Signaling Pathway of the FP Receptor

The activation of the FP receptor by an agonist like Fluprostenol initiates a downstream signaling cascade. The following diagram illustrates the key steps in this pathway.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Physiological_Effects Physiological Effects (e.g., IOP reduction) MAPK_Pathway->Physiological_Effects Leads to

Caption: FP Receptor Signaling Pathway.

The binding of Fluprostenol to the FP receptor leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and both Ca2+ and DAG activate protein kinase C (PKC). This cascade ultimately leads to downstream effects, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, resulting in cellular responses such as the remodeling of the extracellular matrix in the eye's uveoscleral pathway, which increases aqueous humor outflow and reduces intraocular pressure (IOP).

Experimental Workflow for Stereochemical Control

The following diagram outlines a typical workflow for ensuring the stereochemical integrity of this compound during its synthesis and quality control.

Stereochemical_Workflow Start Prochiral Starting Material Enzymatic_Oxidation Stereoselective Enzymatic Oxidation (BVMO) Start->Enzymatic_Oxidation Chiral_Lactone Chiral Lactone Intermediate Enzymatic_Oxidation->Chiral_Lactone Stereoselective_Reduction Stereoselective Reduction (KRED) Chiral_Lactone->Stereoselective_Reduction Fluprostenol_Lactone_Diol This compound Stereoselective_Reduction->Fluprostenol_Lactone_Diol QC_Analysis Quality Control Analysis Fluprostenol_Lactone_Diol->QC_Analysis Chiral_HPLC Chiral HPLC QC_Analysis->Chiral_HPLC Primary Method NMR_Spectroscopy NMR Spectroscopy QC_Analysis->NMR_Spectroscopy Structural Confirmation XRay_Crystallography X-ray Crystallography (if applicable) QC_Analysis->XRay_Crystallography Absolute Configuration Final_Product Proceed to Final API Synthesis QC_Analysis->Final_Product Meets Specification

Caption: Stereochemical Control Workflow.

Conclusion

The stereochemistry of this compound is a critical determinant of the efficacy and safety of the final Fluprostenol drug product. Through the application of advanced stereoselective synthetic methods, particularly chemoenzymatic approaches, it is possible to produce this key intermediate with a high degree of stereochemical purity. Rigorous analytical characterization using techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography is essential for ensuring the quality and consistency of the final active pharmaceutical ingredient. A thorough understanding of the stereochemical aspects of this compound and its synthesis is indispensable for researchers and professionals involved in the development and manufacturing of this important ophthalmic medication.

References

Fluprostenol Lactone Diol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for fluprostenol (B1673476) lactone diol, an intermediate in the synthesis of the potent prostaglandin (B15479496) F2α analog, fluprostenol. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for handling and characterizing this compound.

Core Data Summary

Quantitative data regarding the solubility and stability of fluprostenol lactone diol is crucial for its effective use in research and synthesis. The following sections present this information in a clear and accessible format.

Solubility Data

This compound exhibits solubility in a range of common laboratory solvents. The following table summarizes the known solubility data.[1]

SolventConcentration
Dimethylformamide (DMF)25 mg/mL
DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:10)100 µg/mL
Dimethyl Sulfoxide (DMSO)17 mg/mL
Ethanol20 mg/mL
Stability Data

Proper storage is essential to maintain the integrity of this compound. The available stability data indicates that the compound is stable for an extended period under appropriate conditions.

Storage ConditionStability
-20°C≥ 2 years[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, this section outlines standard methodologies widely used in the pharmaceutical industry for such assessments.

General Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., DMF, DMSO, Ethanol, or aqueous buffers) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

General Stability Assessment Protocol (Long-Term and Accelerated)

Stability studies are conducted to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

  • Sample Preparation: A batch of this compound is stored in its intended container closure system.

  • Storage Conditions: Samples are stored under long-term (e.g., -20°C) and accelerated (e.g., 40°C / 75% relative humidity) conditions as per ICH guidelines.

  • Testing Intervals: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: At each time point, the samples are analyzed for purity, degradation products, and other relevant physical and chemical properties using validated analytical methods like HPLC.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound as an intermediate and the general processes for its characterization, the following diagrams are provided.

Prostaglandin F2α (FP) Receptor Signaling Pathway

Fluprostenol, the final product synthesized from this compound, is a potent agonist of the Prostaglandin F2α (FP) receptor.[2] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: FP Receptor Signaling Cascade.

General Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound is depicted below.

Solubility_Workflow Start Start Add_Excess_Compound Add excess Fluprostenol Lactone Diol to solvent Start->Add_Excess_Compound Equilibrate Equilibrate at constant temperature Add_Excess_Compound->Equilibrate Separate_Phases Centrifuge to separate solid and liquid phases Equilibrate->Separate_Phases Sample_Supernatant Sample clear supernatant Separate_Phases->Sample_Supernatant Analyze_Concentration Analyze concentration (e.g., HPLC) Sample_Supernatant->Analyze_Concentration End End Analyze_Concentration->End

Caption: Solubility Determination Workflow.

References

An In-depth Technical Guide to the Mechanism of Action of Fluprostenol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) that exhibits high selectivity and affinity for the prostaglandin F2α receptor (FP receptor).[1][2][3] As a member of the prostaglandin family, Fluprostenol is involved in a wide array of physiological processes and has significant therapeutic applications, particularly in veterinary medicine for the synchronization of estrus and in ophthalmology for the treatment of glaucoma.[4][5][6][7] This technical guide provides a comprehensive overview of the molecular mechanism of action of Fluprostenol and its precursors, detailing the signaling pathways, receptor interactions, and downstream cellular effects. The information presented herein is intended to support further research and drug development efforts centered on this important compound.

Chemical Structure and Precursors

Fluprostenol is structurally characterized as a 16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α.[3] Its precursors are primarily prodrug forms designed to enhance bioavailability and targeted delivery. The most common precursor is Fluprostenol isopropyl ester , also known as travoprost (B1681362).[8][9] Following administration, esterases in tissues like the cornea hydrolyze the isopropyl ester to release the active compound, Fluprostenol.[10] The synthesis of Fluprostenol itself involves a multi-step chemical process, often utilizing key intermediates like the Corey lactone.[11][12][13]

Mechanism of Action: FP Receptor Activation and Downstream Signaling

The biological effects of Fluprostenol are mediated through its specific interaction with the FP receptor, a G protein-coupled receptor (GPCR).[1][2][14] The binding of Fluprostenol to the FP receptor initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway.[2]

Signaling Pathway Diagram

Fluprostenol_Signaling_Pathway Fluprostenol Fluprostenol FP_Receptor FP_Receptor Fluprostenol->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2_cyto ER->Ca2_cyto Releases Ca²⁺ Physiological_Effects Physiological_Effects Ca2_cyto->Physiological_Effects Leads to PKC->Physiological_Effects Leads to

The key steps in the signaling cascade are as follows:

  • Receptor Binding: Fluprostenol binds to the FP receptor on the cell surface.

  • G Protein Activation: This binding event induces a conformational change in the FP receptor, leading to the activation of the associated heterotrimeric G protein of the Gq class.[2]

  • Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C-β (PLC-β).[1][2]

  • Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][15]

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1][2][16] This results in a rapid increase in the intracellular calcium concentration ([Ca²⁺]i).

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[1]

  • Cellular Response: The rise in intracellular calcium and the activation of PKC lead to various downstream physiological effects, such as smooth muscle contraction in the uterus and trabecular meshwork, and luteolysis.[7][17][18]

Quantitative Data

The affinity and potency of Fluprostenol and its precursors have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and Functional Potency of Fluprostenol
CompoundReceptorCell TypeAssay TypeValueReference
(+)-FluprostenolHuman FP-Binding Affinity (Ki)49.9 nM
(+)-FluprostenolHuman FPHEK293Phosphoinositide Turnover (EC50)2.4 nM
FluprostenolHuman FP-Binding Inhibition (IC50)3.5 nM[3]
FluprostenolRat FP-Binding Inhibition (IC50)7.5 nM[3]
FluprostenolHuman Myometrial CellsCulturedPLC Activation (EC50)4.1 nM[1]
FluprostenolHuman Myometrial CellsCultured[Ca²⁺]i Mobilization (EC50)262 nM[1]
Travoprost acid ((+)-Fluprostenol)Human FP-Binding Affinity (Ki)35 nM[19]
Travoprost acid ((+)-Fluprostenol)Human Ciliary MuscleCulturedPhosphoinositide Turnover (EC50)1.4 nM[19]
Travoprost acid ((+)-Fluprostenol)Human Trabecular MeshworkCulturedPhosphoinositide Turnover (EC50)3.6 nM[19]
Travoprost acid ((+)-Fluprostenol)Rat A7r5 cellsCultured[Ca²⁺]i Mobilization (EC50)17.5-37 nM[20]
Travoprost acid ((+)-Fluprostenol)Mouse 3T3 cellsCultured[Ca²⁺]i Mobilization (EC50)17.5-37 nM[20]
Fluprostenol isopropyl esterHuman Ocular FPHEK293Phosphoinositide Turnover (EC50)40.2 nM[8]

Experimental Protocols

The elucidation of Fluprostenol's mechanism of action has been made possible through a variety of in vitro experimental techniques. Detailed methodologies for key experiments are provided below.

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides, as an indicator of FP receptor activation.[21]

Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the FP receptor (e.g., human myometrial cells, HEK293 cells transfected with the FP receptor) in appropriate media.[1][8]

    • Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.[21]

  • Stimulation:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.[1]

    • Stimulate the cells with varying concentrations of Fluprostenol or its analogues for a defined period (e.g., 30-60 minutes).[1]

  • Extraction and Quantification:

    • Terminate the reaction by adding a solution such as cold trichloroacetic acid.

    • Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography.[21]

    • Quantify the amount of [³H]-IPs using liquid scintillation counting.

  • Data Analysis:

    • Plot the concentration-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Phosphoinositide_Turnover_Assay Start Start Cell_Culture 1. Culture cells with FP receptors Start->Cell_Culture Labeling 2. Label with [³H]-myo-inositol Cell_Culture->Labeling Preincubation 3. Pre-incubate with LiCl Labeling->Preincubation Stimulation 4. Stimulate with Fluprostenol Preincubation->Stimulation Termination 5. Terminate reaction Stimulation->Termination Extraction 6. Separate [³H]-IPs via anion-exchange chromatography Termination->Extraction Quantification 7. Quantify with scintillation counting Extraction->Quantification Data_Analysis 8. Determine EC50 Quantification->Data_Analysis End End Data_Analysis->End

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.[20][22]

Methodology:

  • Cell Preparation:

    • Culture cells expressing the FP receptor on glass coverslips or in microplates.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[17][22] These dyes are cell-permeant and are cleaved by intracellular esterases to their active, cell-impermeant forms.

  • Measurement:

    • Place the coverslip or microplate in a fluorometer or on the stage of a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.

    • Establish a baseline fluorescence reading.

    • Add Fluprostenol or its analogues to the cells and continuously record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the ratio of the emitted fluorescence.

  • Data Analysis:

    • Convert the fluorescence ratio or intensity changes into intracellular calcium concentrations.

    • Plot the peak change in [Ca²⁺]i against the agonist concentration to generate a concentration-response curve and determine the EC50 value.

Calcium_Mobilization_Assay Start Start Cell_Culture 1. Culture cells with FP receptors Start->Cell_Culture Dye_Loading 2. Load with Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Measurement_Setup 3. Place in fluorometer or on microscope stage Dye_Loading->Measurement_Setup Baseline 4. Establish baseline fluorescence Measurement_Setup->Baseline Stimulation 5. Add Fluprostenol and record fluorescence changes Baseline->Stimulation Data_Conversion 6. Convert fluorescence to [Ca²⁺]i Stimulation->Data_Conversion Data_Analysis 7. Determine EC50 Data_Conversion->Data_Analysis End End Data_Analysis->End

Conclusion

Fluprostenol exerts its physiological effects as a selective agonist of the FP receptor. Its mechanism of action is centered on the activation of the Gq/PLC/IP3 signaling pathway, culminating in an increase in intracellular calcium. This well-defined mechanism underscores its therapeutic efficacy in various clinical applications. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further explore the therapeutic potential of Fluprostenol and to design novel prostaglandin analogues with improved pharmacological profiles.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent used in veterinary medicine. Its synthesis, often following a convergent strategy, relies on key chiral intermediates to construct the complex molecule. One such critical intermediate is Fluprostenol Lactone Diol. The purity of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential impurities related to this compound, delving into their origins from the synthetic pathway and potential degradation. It also outlines experimental protocols for their identification and quantification and presents hypothetical data to illustrate impurity profiles.

Introduction to Fluprostenol and the Role of this compound

Fluprostenol is a prostaglandin F2α analogue characterized by a trifluoromethylphenoxy group in its ω-chain. This structural modification enhances its metabolic stability and potency. The synthesis of Fluprostenol, like many prostaglandins, often employs the Corey lactone strategy, which involves the stereocontrolled construction of the cyclopentane (B165970) core followed by the sequential addition of the α- and ω-chains.

This compound emerges as a key intermediate in this synthetic route. It contains the core cyclopentane ring with the necessary stereochemistry and the precursor to the ω-chain. The purity of this intermediate directly impacts the impurity profile of the final Fluprostenol API. Understanding the potential impurities associated with this compound is therefore crucial for process optimization and quality control.

Origin of this compound Related Impurities

Impurities related to this compound can be broadly categorized into two main classes:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the intermediate itself. They can be byproducts of the main reaction, products of side reactions, unreacted starting materials, or reagents.

  • Degradation Products: These impurities arise from the decomposition of this compound under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

Process-Related Impurities from Synthesis

The synthesis of prostaglandin intermediates like this compound is a multi-step process. The Corey synthesis, a common approach, involves several key reactions where impurities can be introduced.[1][2]

  • Epimers and Diastereomers: The stereochemistry of the hydroxyl groups on the cyclopentane ring and the side chain is critical for the biological activity of Fluprostenol. Incomplete stereocontrol during the reduction of ketone precursors or other stereoselective steps can lead to the formation of epimers at various chiral centers. For instance, the reduction of a ketone precursor to the C-9 hydroxyl group can yield the undesired α-epimer. Similarly, the stereocenter at C-11 and within the side chain are also susceptible to epimerization.[3]

  • Isomers of the Double Bond: The ω-chain of Fluprostenol contains a trans double bond. Incomplete stereoselectivity in the Wittig or Horner-Wadsworth-Emmons reaction used to introduce this chain can result in the formation of the corresponding cis-isomer.

  • Byproducts from Side Reactions:

    • Elimination Products: Dehydration of the secondary hydroxyl groups on the cyclopentane ring can lead to the formation of unsaturated impurities.

    • Incomplete Reactions: Unreacted starting materials or intermediates from previous steps can be carried forward as impurities.

    • Over-oxidation or Reduction: If oxidizing or reducing agents are used, unintended reactions at other functional groups can occur.

The following diagram illustrates the general synthetic pathway leading to a Corey lactone intermediate and highlights potential points of impurity formation.

Synthesis_Pathway Start Starting Materials Intermediate1 Bicyclic Ketone Precursor Start->Intermediate1 Impurity2 Unreacted Starting Materials Start->Impurity2 Carry-over Intermediate2 Corey Lactone Precursor (with protecting groups) Intermediate1->Intermediate2 Multiple Steps Impurity1 Epimers/Diastereomers Intermediate1->Impurity1 Incomplete Stereocontrol Fluprostenol_Lactone_Diol This compound Intermediate2->Fluprostenol_Lactone_Diol Deprotection & Side-chain modification Side_Reaction Side Reactions (e.g., elimination) Intermediate2->Side_Reaction Impurity3 Elimination Products Side_Reaction->Impurity3

Caption: Synthetic pathway and potential impurity origins.
Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] The functional groups present in this compound (a lactone, two secondary hydroxyl groups, an ether linkage, and a carbon-carbon double bond) are susceptible to degradation under various stress conditions.

  • Hydrolytic Degradation:

    • Acidic Conditions: Under acidic conditions, the lactone ring is susceptible to hydrolysis, leading to the formation of the corresponding hydroxy carboxylic acid. The ether linkage in the side chain could also be cleaved under harsh acidic conditions.[6][7]

    • Alkaline Conditions: In alkaline conditions, the lactone will readily hydrolyze to the carboxylate salt.[6]

  • Oxidative Degradation: The secondary hydroxyl groups can be oxidized to ketones. The double bond in the side chain is also susceptible to oxidation, potentially forming epoxides or leading to cleavage of the chain.

  • Thermal Degradation: Elevated temperatures can promote dehydration reactions, leading to the formation of unsaturated impurities.

  • Photolytic Degradation: Exposure to UV or visible light can lead to the formation of various degradation products, often through radical-mediated pathways.

Quantitative Data Presentation

Due to the proprietary nature of drug manufacturing processes, specific quantitative data on impurities in this compound is not publicly available. The following tables present illustrative data that a researcher might expect to generate during process development and stability studies.

Table 1: Hypothetical Process-Related Impurities in a Batch of this compound

Impurity NameStructure/TypeRetention Time (min)Specification Limit (%)Result (%)Origin
9α-EpimerDiastereomer12.8≤ 0.200.15Incomplete stereocontrol in reduction
11-EpimerDiastereomer13.5≤ 0.150.08Epimerization during synthesis
Z-IsomerGeometric Isomer14.9≤ 0.300.22Incomplete stereoselectivity in olefination
Dehydro-impurityElimination Product11.2≤ 0.100.05Dehydration side reaction
Starting Material XProcess Impurity8.5≤ 0.10Not DetectedIncomplete reaction

Table 2: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionDurationMajor Degradant(s)Degradation (%)
0.1 M HCl, 60°C24 hHydrolyzed lactone15.2
0.1 M NaOH, RT8 hHydrolyzed lactone (salt)25.8
10% H₂O₂, RT24 hOxidized products (ketones)8.5
80°C Dry Heat48 hDehydration products5.1
UV Light (254 nm)24 hVarious photolytic degradants12.3

Experimental Protocols

The following are detailed, albeit generalized, experimental protocols for the analysis of this compound and its related impurities. These would need to be optimized and validated for specific laboratory conditions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.

  • Chromatographic System:

    • Instrument: A gradient-capable HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 30% B

      • 31-40 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a stock solution.

    • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Inject the sample solution into the chromatograph.

    • Identify the peaks based on their retention times relative to a reference standard of this compound.

    • Quantify impurities using the area percentage method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Identification of Unknown Impurities by LC-Mass Spectrometry (LC-MS)

This protocol is for the structural elucidation of unknown impurities detected by HPLC.

  • LC System: Same as described in section 4.1.

  • Mass Spectrometer:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive and Negative ESI modes should be evaluated.

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra of the detected impurity peaks.

  • Procedure:

    • Inject the sample solution into the LC-MS system.

    • Obtain the accurate mass of the molecular ion for each impurity.

    • Use the accurate mass to propose possible elemental compositions.

    • Analyze the MS/MS fragmentation patterns to elucidate the structure of the impurity. Fragmentation of the lactone ring often involves losses of CO and H₂O.[8]

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Keep at room temperature for 8 hours.

    • Oxidation: Add an equal volume of 20% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the stressed samples by the validated HPLC method (section 4.1) to determine the extent of degradation and the profile of degradation products.

    • Use LC-MS (section 4.2) to identify the major degradation products.

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key concepts discussed in this guide.

Logical Relationship of Impurity Formation

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Impurity Origins Starting_Materials Starting Materials Chemical_Reactions Chemical Reactions (e.g., Reduction, Olefination) Starting_Materials->Chemical_Reactions Purification Purification Steps Chemical_Reactions->Purification Side_Reactions Side Reactions Chemical_Reactions->Side_Reactions Incomplete_Reactions Incomplete Reactions Chemical_Reactions->Incomplete_Reactions Stereochemical_Errors Stereochemical Errors Chemical_Reactions->Stereochemical_Errors Fluprostenol_Lactone_Diol_Product This compound Purification->Fluprostenol_Lactone_Diol_Product Degradation Degradation (Stress Factors) Fluprostenol_Lactone_Diol_Product->Degradation Process_Impurity_1 Process_Impurity_1 Side_Reactions->Process_Impurity_1 Byproducts Process_Impurity_2 Process_Impurity_2 Incomplete_Reactions->Process_Impurity_2 Unreacted Intermediates Process_Impurity_3 Process_Impurity_3 Stereochemical_Errors->Process_Impurity_3 Epimers/Isomers Degradation_Product Degradation_Product Degradation->Degradation_Product Degradants

Caption: Logical flow of impurity generation.
Experimental Workflow for Impurity Analysis

Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Forced_Degradation Forced Degradation Studies Sample->Forced_Degradation Purity_Assessment Purity Assessment (Quantification of Impurities) HPLC->Purity_Assessment LC_MS LC-MS Analysis HPLC->LC_MS If unknown peaks detected Degradation_Profile Degradation Profile & Stability Assessment HPLC->Degradation_Profile Analysis of stressed samples Structure_Elucidation Structure Elucidation of Unknown Impurities LC_MS->Structure_Elucidation Forced_Degradation->HPLC

Caption: Workflow for impurity identification.

Conclusion

The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug quality and patient safety. For Fluprostenol synthesis, a thorough understanding of the potential impurities associated with the key intermediate, this compound, is essential. This guide has outlined the likely origins of these impurities, stemming from both the synthetic process and potential degradation pathways. By implementing robust analytical methods, such as the HPLC and LC-MS protocols described, and conducting comprehensive forced degradation studies, researchers and drug development professionals can effectively identify, quantify, and control these impurities, ultimately leading to a safer and more effective final drug product. The provided frameworks for data presentation and workflow visualization serve as valuable tools for organizing and communicating these critical findings.

References

Methodological & Application

Chemoenzymatic Synthesis of Prostaglandin Analogs: Application Notes and Protocols for Fluprostenol Production Utilizing Fluprostenol Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of prostaglandin (B15479496) analogs, with a specific focus on the production of Fluprostenol. The synthesis leverages the key intermediate, Fluprostenol lactone diol, and employs enzymatic transformations to achieve high stereoselectivity. This document is intended to guide researchers in the development and optimization of synthetic routes to valuable prostaglandin-based active pharmaceutical ingredients.

Introduction

Prostaglandins (B1171923) and their analogs are a class of lipid compounds with a wide range of physiological effects, making them valuable therapeutic agents for conditions such as glaucoma, pulmonary hypertension, and for veterinary applications in reproductive management.[1] The synthesis of these complex molecules often presents significant challenges in controlling stereochemistry. Chemoenzymatic approaches, which combine the precision of biocatalysis with the versatility of traditional organic chemistry, offer an elegant solution to these challenges.[2]

This document outlines a unified strategy for the synthesis of several prostaglandins, including Fluprostenol, guided by biocatalytic retrosynthesis.[3] The key transformations involve a Baeyer–Villiger monooxygenase (BVMO) catalyzed stereoselective oxidation and a ketoreductase (KRED) catalyzed diastereoselective reduction to install the critical stereocenters of the prostaglandin core and the ω-side-chain, respectively.[3] this compound is a crucial intermediate in this synthetic pathway.[3][4][5]

Synthetic Strategy Overview

The chemoenzymatic synthesis of Fluprostenol commences with a readily available bicyclic ketone, which undergoes a series of chemical and enzymatic transformations to yield the target molecule. The overall workflow is depicted below.

Chemoenzymatic Synthesis of Fluprostenol start Bicyclic Ketone bvmo BVMO-catalyzed Stereoselective Oxidation start->bvmo lactone Chiral Lactone bvmo->lactone flow_chem Flow Chemistry (Dechlorination, Prins, Deformylation) lactone->flow_chem diol This compound (Intermediate) flow_chem->diol protection Regioselective Acylation diol->protection protected_diol Protected Diol protection->protected_diol oxidation_hwe Oxidation & HWE Olefination protected_diol->oxidation_hwe enone Enone Intermediate oxidation_hwe->enone kred KRED-catalyzed Diastereoselective Reduction enone->kred protected_fluprostenol Protected Fluprostenol Analog kred->protected_fluprostenol deprotection Deprotection, DIBAL-H Reduction, Wittig Olefination protected_fluprostenol->deprotection fluprostenol Fluprostenol deprotection->fluprostenol

Chemoenzymatic synthesis workflow for Fluprostenol.

Quantitative Data Summary

The following tables summarize the quantitative data for the key enzymatic and chemical steps in the synthesis of Fluprostenol and related analogs as reported in the literature.[2][3]

Table 1: BVMO-Catalyzed Stereoselective Oxidation

SubstrateBiocatalystCo-solventIsolated Yield (%)Enantiomeric Excess (ee, %)
Bicyclic Ketone (6a)CHMORhodo1MME38>99
Bicyclic Ketone (6b)CHMORhodo1-30>99
Bicyclic Ketone (6c)CHMORhodo1-3491

Table 2: KRED-Catalyzed Diastereoselective Reduction of Enone Intermediates

Enone SubstrateBiocatalystCo-solventConversion (%)Diastereomeric Ratio (dr)
Enone (12a)ChKRED20DMSO (20%)>9999:1
Enone (12b)ChKRED20DMSO (20%)>9999:1
Enone (12d for Fluprostenol)ChKRED20DMSO (20%)>9987:13

Table 3: Overall Yields for Prostaglandin Analogs

Prostaglandin AnalogNumber of StepsOverall Yield (%)
Cloprostenol118.4
Bimatoprost113.8
PGF2α116.3
Fluprostenol115.1
Travoprost123.5

Experimental Protocols

The following are detailed protocols for the key chemoenzymatic steps in the synthesis of Fluprostenol.

Protocol 1: BVMO-Catalyzed Stereoselective Oxidation of Bicyclic Ketone

This protocol describes the stereoselective oxidation of a bicyclic ketone precursor to the corresponding chiral lactone using a Baeyer-Villiger monooxygenase.

Materials:

  • Bicyclic ketone (e.g., 6a)

  • Cell-free extract of CHMORhodo1

  • Glucose dehydrogenase (GDH)

  • NADP+

  • FAD

  • Glucose

  • Sodium phosphate (B84403) buffer (NaPi buffer, 50 mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE) or 2-methoxy-2-methylpropane (MME) (optional co-solvent)

  • Ethyl acetate (B1210297)

  • Saturated NaCl solution

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a reaction mixture (1 mL scale for screening) containing:

    • Bicyclic ketone (10 mM)

    • Glucose (60 mM)

    • NADP+ (0.2 mM)

    • FAD (0.05 mM)

    • Cell-free extract of CHMORhodo1 (e.g., 0.79 mL of 20% w/v) in NaPi buffer

    • Cell-free extract of GDH (e.g., 0.016 mL of 15% w/v) in NaPi buffer

    • Co-solvent (e.g., 0.1 mL MME), if necessary.

  • Incubate the reaction mixture at 25 °C with shaking (200 rpm) for 90 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 1 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure chiral lactone.

Protocol 2: KRED-Catalyzed Diastereoselective Reduction of the Enone Intermediate

This protocol details the diastereoselective reduction of the enone intermediate to the corresponding alcohol, establishing the stereochemistry of the ω-side-chain.

Materials:

  • Enone intermediate (e.g., 12d for Fluprostenol synthesis)

  • Ketoreductase (e.g., ChKRED20)

  • Glucose dehydrogenase (GDH)

  • NADP+

  • Glucose

  • Potassium phosphate buffer (KPi buffer, 100 mM, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Prepare a reaction mixture (1 mL scale for screening) containing:

    • Enone substrate (10 mM)

    • Glucose (60 mM)

    • NADP+ (0.2 mM)

    • ChKRED20 (1 mg/mL)

    • Cell-free extract of GDH (e.g., 0.1 mL of 15% w/v)

    • DMSO (20% v/v) in KPi buffer.

  • Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 17 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x 1 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired protected prostaglandin analog.

Protocol 3: Purification of Prostaglandin Analogs

Prostaglandin analogs can be purified using standard chromatographic techniques. Reverse-phase HPLC is a powerful method for obtaining high-purity products.[6]

Materials:

  • Crude prostaglandin analog

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Reverse-phase preparative HPLC column (e.g., C18)

Procedure:

  • Dissolve the crude prostaglandin analog in a suitable solvent system.

  • Filter the solution to remove any particulate matter.

  • Set up the reverse-phase preparative HPLC system with a suitable mobile phase gradient (e.g., a water/acetonitrile gradient).

  • Inject the sample onto the column.

  • Monitor the elution of the product using a UV detector.

  • Collect the fractions containing the pure prostaglandin analog.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Prostaglandin Analog Signaling Pathway

Fluprostenol is an analog of prostaglandin F2α (PGF2α) and exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[7] The activation of the FP receptor initiates a downstream signaling cascade, as illustrated below.

Prostaglandin F2-alpha Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a Fluprostenol (PGF2α Analog) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Intraocular Pressure Reduction) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Leads to

FP receptor signaling cascade.

Upon binding of Fluprostenol, the FP receptor activates the Gq alpha subunit of the heterotrimeric G protein.[8] Activated Gq in turn stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[8] Both DAG and elevated intracellular Ca2+ levels activate protein kinase C (PKC), which then phosphorylates downstream target proteins, culminating in a cellular response.[8]

Conclusion

The chemoenzymatic synthesis of prostaglandin analogs like Fluprostenol represents a powerful and efficient strategy for the production of these valuable pharmaceuticals. The use of biocatalysts such as Baeyer-Villiger monooxygenases and ketoreductases allows for the precise control of stereochemistry, which is often a major hurdle in purely chemical syntheses. The protocols and data presented in these application notes provide a solid foundation for researchers to implement and adapt these methods for their specific drug development needs. A thorough understanding of the underlying signaling pathways of these analogs is also crucial for their therapeutic application and for the design of new and improved prostaglandin-based drugs.

References

Application Notes and Protocols for the Synthesis of Fluprostenol from Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical conversion of Corey lactone to Fluprostenol, a potent prostaglandin (B15479496) F2α analogue. The synthesis involves a four-stage process encompassing the oxidation of Corey lactone, introduction of the ω-side chain via a Horner-Wadsworth-Emmons reaction, reduction of the lactone to a lactol, and installation of the α-side chain through a Wittig reaction, followed by final deprotection. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Prostaglandin F2α analogues, such as Fluprostenol, are of significant therapeutic interest, particularly in ophthalmology for the treatment of glaucoma. The stereocontrolled synthesis of these complex molecules is a key challenge in medicinal chemistry. The Corey lactone is a widely utilized chiral building block that provides the necessary stereochemistry for the cyclopentane (B165970) core of prostaglandins.[1] This protocol outlines a reliable synthetic route to Fluprostenol starting from a protected Corey lactone derivative.

Overall Synthetic Scheme

The conversion of Corey lactone to Fluprostenol can be summarized in the following key transformations:

Synthesis_Workflow Corey_Lactone Protected Corey Lactone Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Oxidation Enone_Intermediate Enone Intermediate Corey_Aldehyde->Enone_Intermediate Horner-Wadsworth-Emmons Reaction Lactol_Intermediate Lactol Intermediate Enone_Intermediate->Lactol_Intermediate Reduction of Lactone and Ketone Protected_Fluprostenol Protected Fluprostenol Lactol_Intermediate->Protected_Fluprostenol Wittig Reaction Fluprostenol Fluprostenol Protected_Fluprostenol->Fluprostenol Deprotection

Caption: Overall workflow for the synthesis of Fluprostenol from Corey lactone.

Experimental Protocols

Stage 1: Oxidation of Protected Corey Lactone to Corey Aldehyde

This initial step involves the selective oxidation of the primary alcohol of the Corey lactone to an aldehyde. A common and effective method is the Swern oxidation or a similar mild oxidation protocol using reagents like pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane. For this protocol, we will detail the Swern oxidation. The hydroxyl group at C-11 is typically protected, for instance, as a p-phenylbenzoyl (PPB) or a silyl (B83357) ether (e.g., TBS) group, to prevent its oxidation.

Protocol: Swern Oxidation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C.

  • Activator Addition: Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of the protected Corey lactone (1.0 eq.) in DCM to the reaction mixture dropwise over 20 minutes, ensuring the temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 45 minutes.

  • Quenching: Add triethylamine (B128534) (5.0 eq.) to the flask and allow the reaction to warm to room temperature over 30 minutes.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Corey aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Stage 2: Horner-Wadsworth-Emmons Reaction for ω-Side Chain Installation

The second stage attaches the characteristic ω-side chain of Fluprostenol to the Corey aldehyde via a Horner-Wadsworth-Emmons reaction. This reaction typically yields the thermodynamically favored (E)-alkene with high stereoselectivity.[2][3] A key reagent is the phosphonate (B1237965) ester bearing the 3-(trifluoromethyl)phenoxy moiety.[4]

Protocol: Horner-Wadsworth-Emmons Olefination

  • Ylide Generation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Phosphonate Addition: Slowly add a solution of dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate (1.2 eq.) in anhydrous THF to the NaH suspension.[4]

  • Stirring: Remove the ice bath and stir the mixture at room temperature for 1 hour, during which the formation of a white precipitate may be observed.[4]

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1.0 eq.) in anhydrous THF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 90 minutes or until TLC analysis indicates completion of the reaction.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4] Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting enone intermediate by flash column chromatography.

Stage 3: Reduction of the Lactone and Enone

This stage involves two critical reductions: the stereoselective reduction of the newly formed ketone on the ω-side chain to a hydroxyl group and the reduction of the lactone to a lactol (a cyclic hemiacetal). The ketone is typically reduced first, followed by the lactone reduction using diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction to the diol.[5][6][7]

Protocol: Stereoselective Ketone Reduction and Lactone to Lactol Conversion

  • Ketone Reduction:

    • Dissolve the enone intermediate (1.0 eq.) in an appropriate solvent (e.g., THF, methanol).

    • Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

    • Add a stereoselective reducing agent such as L-selectride or a chiral borane (B79455) reagent (e.g., (-)-DIP-Chloride) to achieve the desired 15(S)-hydroxyl configuration.

    • Stir until the reaction is complete as monitored by TLC.

    • Quench the reaction carefully with a suitable reagent (e.g., hydrogen peroxide for borane reagents) and perform an appropriate aqueous work-up.

    • Purify the resulting alcohol intermediate.

  • Lactone to Lactol Reduction:

    • Dissolve the lactone intermediate with the newly formed hydroxyl group (1.0 eq.) in anhydrous dichloromethane or toluene (B28343) and cool to -78 °C under a nitrogen atmosphere.[7]

    • Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.15 eq.) dropwise, maintaining the temperature at -78 °C.[4]

    • Stir the reaction at this temperature for 30-60 minutes.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol. The lactol is often used in the next step without extensive purification.

Stage 4: Wittig Reaction for α-Side Chain Installation and Deprotection

The final carbon framework of Fluprostenol is constructed by a Wittig reaction between the lactol and an appropriate phosphorus ylide. This reaction forms the cis-double bond of the α-side chain.[8] The synthesis is completed by the removal of any protecting groups.

Protocol: Wittig Olefination and Deprotection

  • Ylide Preparation:

    • In a flame-dried flask under nitrogen, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C and add potassium tert-butoxide (2.0 eq.) portion-wise.

    • Stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Wittig Reaction:

    • Cool the ylide solution to -20 °C.

    • Add a solution of the crude lactol (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours or until completion.

    • Quench the reaction with water and acidify to pH 4-5 with a citric acid solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection:

    • Dissolve the protected Fluprostenol in a suitable solvent (e.g., THF).

    • If silyl protecting groups are used, add a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) and stir at room temperature.[9][10][11] If ester protecting groups (e.g., p-phenylbenzoyl) are present, they can be removed by hydrolysis with a base like potassium carbonate in methanol.

    • Monitor the reaction by TLC.

    • Once complete, perform an aqueous work-up and purify the final product, Fluprostenol, by column chromatography.

Quantitative Data Summary

StepReactantReagent(s)SolventTemperature (°C)Time (h)Yield (%)
1. Oxidation Protected Corey LactoneOxalyl Chloride, DMSO, TriethylamineDCM-78 to RT1.5-2~90-95
2. HWE Reaction Corey AldehydeNaH, Phosphonate EsterTHF0 to RT1.5~85-90
3. Reduction Enone IntermediateL-Selectride / (-)-DIP-ChlorideTHF/MeOH-78 to -401-2~80-90
3. Reduction Lactone IntermediateDIBAL-HDCM/Toluene-780.5-1~90
4. Wittig Reaction Lactol Intermediate(Ph)3P(CH2)4COOKTHF-20 to RT4-6~60-70
4. Deprotection Protected FluprostenolTBAF or K2CO3/MeOHTHFRT2-4~85-95

Yields are approximate and may vary depending on the specific protecting groups used and reaction scale.

Visualized Workflow and Mechanisms

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Nucleophilic Attack cluster_2 Elimination Phosphonate R'O-P(=O)(OR')-CH2-C(=O)-R'' Ylide R'O-P(=O)(OR')-CH(-)-C(=O)-R'' Phosphonate->Ylide Deprotonation Base NaH Base->Ylide Aldehyde R'''-CHO Ylide->Aldehyde Attack on Carbonyl Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Lactone Reduction to Lactol

Lactone_Reduction Lactone Lactone Tetrahedral_Intermediate Tetrahedral Intermediate Lactone->Tetrahedral_Intermediate Hydride Attack DIBAL-H DIBAL-H DIBAL-H->Tetrahedral_Intermediate Lactol Lactol Tetrahedral_Intermediate->Lactol Aqueous Work-up

Caption: DIBAL-H mediated reduction of a lactone to a lactol.

References

Application Notes and Protocols for the Analytical Characterization of Fluprostenol Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Fluprostenol lactone diol, a key intermediate in the synthesis of prostaglandin (B15479496) analogues like Fluprostenol and Travoprost.[1][2] The purity and structural integrity of this intermediate are critical for the quality and safety of the final active pharmaceutical ingredient (API).[3][4] The following protocols and data are designed to guide researchers in establishing robust analytical control strategies.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and for separating it from related impurities. Chiral HPLC is essential for resolving its enantiomers.

Application Note: Purity Determination by RP-HPLC

An RP-HPLC method with UV detection is suitable for routine purity analysis and impurity profiling. A C18 column is effective for separating this compound from its precursors and degradation products. The selection of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is critical for achieving optimal separation.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Acetic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a suitable ratio of A:B (e.g., 60:40) and gradually increase the percentage of B to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 222 nm and 280 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Application Note: Enantiomeric Separation by Chiral HPLC

The biological activity of prostaglandins (B1171923) is often stereospecific. Therefore, it is crucial to control the enantiomeric purity of intermediates like this compound. Chiral stationary phases, such as those based on derivatized cellulose (B213188), are effective for separating the enantiomers of prostaglandin precursors.[5]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Chiral stationary phase (e.g., Chiralcel OD-RH).[6]

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM sodium dihydrogenphosphate, pH 3.0) in a ratio that provides the best resolution (e.g., 33:67 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or 274 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.

Quantitative Data Summary: HPLC

ParameterRP-HPLC (Purity)Chiral HPLC (Enantiomeric Purity)
Column C18, 4.6 x 150 mm, 5 µmChiralcel OD-RH
Mobile Phase Acetonitrile/Water with 0.1% Acetic Acid (Gradient)Acetonitrile/20mM NaH2PO4 pH 3.0 (33:67 v/v)[6]
Flow Rate 1.0 mL/min1.0 mL/min[6]
Temperature 30°C25°C[7]
Detection UV at 222 nm, 280 nm[2]UV at 210 nm, 274 nm[6]

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification and structural characterization of this compound and its impurities.[8][9]

Application Note: Molecular Weight Confirmation and Impurity Identification by LC-MS

LC-MS provides molecular weight information, which is crucial for confirming the identity of the main component and for tentatively identifying unknown impurities based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the RP-HPLC conditions described in the purity method above.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes to maximize information.

    • Scan Mode: Full scan for parent ions and product ion scan for fragmentation patterns.

    • Collision Energy: Optimize to induce fragmentation and obtain characteristic product ions.

  • Data Analysis: Identify the [M+H]+ or [M-H]- ion for this compound (C18H19F3O5, MW: 372.34).[1][2] Analyze the fragmentation pattern to elucidate the structure of impurities.

Quantitative Data Summary: Mass Spectrometry

AnalyteMolecular FormulaMolecular WeightExpected [M+H]+Expected [M-H]-
This compoundC18H19F3O5372.34373.12371.11

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including this compound. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Application Note: Structural Confirmation by 1H and 13C NMR

1H NMR will confirm the presence of key functional groups and their connectivity, while 13C NMR will identify all unique carbon environments. Two-dimensional NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment. The chemical shifts of the carbonyl and single-bonded oxygen in the lactone ring are sensitive to structural changes and can be analyzed using 17O NMR if required.[10]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments:

    • 1H NMR

    • 13C NMR

    • DEPT (to differentiate between CH, CH2, and CH3 groups)

    • 2D COSY (to identify coupled protons)

    • 2D HSQC (to correlate protons to their attached carbons)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_release Quality Control Synthesis This compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Purity & Enantiomeric Separation Purification->HPLC LCMS LC-MS Identification Purification->LCMS NMR NMR Structural Elucidation Purification->NMR Release Release for further processing HPLC->Release LCMS->Release NMR->Release

Caption: General workflow for the synthesis and analytical characterization of this compound.

hplc_protocol start Sample Preparation hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp) start->hplc_system injection Sample Injection hplc_system->injection detection UV Detection injection->detection data_analysis Data Analysis (Purity, Enantiomeric Ratio) detection->data_analysis

Caption: A streamlined protocol for HPLC analysis of this compound.

impurity_profiling_logic impurity_detected Impurity Detected in HPLC lcms_analysis LC-MS Analysis impurity_detected->lcms_analysis molecular_weight Determine Molecular Weight lcms_analysis->molecular_weight fragmentation_study MS/MS Fragmentation Study molecular_weight->fragmentation_study structure_elucidation Propose Structure fragmentation_study->structure_elucidation nmr_confirmation NMR Confirmation (if isolated) structure_elucidation->nmr_confirmation

Caption: Logical workflow for impurity identification and characterization.

References

Application Notes and Protocols for the Analysis of Fluprostenol Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist of the FP receptor.[1] Its intermediate, Fluprostenol lactone diol, is a critical compound in its synthesis.[2][3] Accurate and reliable analytical methods are essential for the characterization, quantification, and quality control of this compound in research and pharmaceutical development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the separation, identification, and quantification of prostaglandin analogues.[4][5][6] The following protocol is a representative method for the analysis of this compound, developed based on established methods for similar compounds.

Experimental Protocol: HPLC Method

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.[5]

  • A reverse-phase C18 column is recommended for the separation of prostaglandin analogues.[5]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

3. Chromatographic Conditions: A summary of the recommended chromatographic conditions is provided in the table below.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-30 min: 70-30% B30-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 222 nm and 280 nm[2]

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent such as ethanol, DMSO, or DMF.[2]

  • Dilute the stock solution with the mobile phase to create working standards of appropriate concentrations for calibration.

  • For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Data

The following table summarizes the expected quantitative data from the HPLC analysis of this compound.

ParameterExpected Value
Retention Time (tR) Approximately 15-20 minutes
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural confirmation of organic molecules like this compound.[7][8] The following protocol outlines a general approach for acquiring and interpreting NMR spectra of this compound.

Experimental Protocol: NMR Method

1. Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher) is recommended.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

3. NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC): If further structural confirmation is needed, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Data Presentation: Representative NMR Data

The following table provides a representative summary of expected ¹H and ¹³C NMR chemical shifts for this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons 6.8 - 7.5110 - 160
Olefinic Protons 5.5 - 6.0125 - 135
CH-O Protons 3.5 - 4.560 - 80
Aliphatic Protons 1.5 - 2.820 - 50
Carbonyl Carbon -170 - 180

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPLC and NMR analysis.

Prostaglandin F2α (FP) Receptor Signaling Pathway

Fluprostenol acts as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[9][10] Activation of this receptor initiates a signaling cascade that leads to various physiological responses.[9][11][12]

G Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified FP receptor signaling pathway.

References

Application Notes and Protocols for Protecting Group Strategies in Fluprostenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the critical role of protecting group strategies in the total synthesis of Fluprostenol, a potent prostaglandin (B15479496) analogue. The strategic use of protecting groups is paramount in multi-step organic syntheses to ensure chemoselectivity and achieve high yields of the target molecule.

Introduction to Protecting Groups in Prostaglandin Synthesis

Prostaglandins (B1171923) are a class of structurally complex lipids characterized by a 20-carbon skeleton with a five-membered ring.[1] Their synthesis presents significant challenges due to the presence of multiple reactive functional groups, including hydroxyl and carboxylic acid moieties.[2] Protecting groups are temporarily introduced to mask these reactive sites, preventing unwanted side reactions during subsequent synthetic transformations.[3][4] An effective protecting group strategy is characterized by high-yielding protection and deprotection steps under mild conditions that do not compromise the integrity of the rest of the molecule.[5]

In the context of Fluprostenol synthesis, a key intermediate is the Corey lactone diol, which possesses two hydroxyl groups that require differentiation. The traditional approach involves a multi-step sequence to protect the C11-hydroxyl group, which can be inefficient.[6][7] More contemporary methods focus on developing step-economic, regioselective protection strategies to streamline the synthesis.[6][7]

Regioselective Protection of the Corey Lactone Diol

A significant advancement in the synthesis of Fluprostenol and related prostaglandins is the development of a catalyst-controlled, one-step regioselective protection of the C11-hydroxyl group of the diol intermediate. This strategy avoids the lengthy protection-deprotection sequences of traditional methods.[6][7] The p-phenylbenzoyl (PPB) group is a particularly effective protecting group in this regard, leading to a stable and crystalline intermediate that facilitates purification.[6][8]

The following diagram illustrates the general workflow for the regioselective protection of the Corey lactone diol and its subsequent elaboration to Fluprostenol.

G cluster_0 Corey Lactone Diol Intermediate cluster_1 Protecting Group Strategy cluster_2 Key Intermediate cluster_3 Synthesis Cascade cluster_4 Final Steps to Fluprostenol Diol Corey Lactone Diol Protection Regioselective p-Phenylbenzoylation of C11-OH Diol->Protection p-Phenylbenzoyl Chloride, CuCl2, Additive Protected_Diol C11-OH-PPB-Protected Corey Alcohol Protection->Protected_Diol High Regioselectivity Oxidation Primary Alcohol Oxidation Protected_Diol->Oxidation HWE Horner-Wadsworth-Emmons Olefination Oxidation->HWE Reduction Ketone Reduction HWE->Reduction Deprotection PPB Hydrolysis Reduction->Deprotection Lactone_Reduction DIBAL-H Reduction Deprotection->Lactone_Reduction Wittig Wittig Olefination Lactone_Reduction->Wittig Fluprostenol Fluprostenol Wittig->Fluprostenol

Caption: Synthetic workflow for Fluprostenol highlighting the regioselective protection step.

Quantitative Data on Regioselective p-Phenylbenzoylation

The efficiency of the catalyst-controlled regioselective p-phenylbenzoylation of the diol intermediate is summarized in the table below. The use of a copper(II) catalyst and an appropriate additive significantly improves the yield and regioselectivity of the desired C11-OH protected product.[7][9]

EntryCatalyst (equiv.)Additive (equiv.)Solvent SystemTemp (°C)Yield (%) of C11-O-PPBRegioisomeric Ratio (11-O/15-O)
1NoneNoneMeCN/DCM-2081:2
2CuCl₂ (0.1)NoneMeCN/DCM-20452.1:1
3CuCl₂ (0.1)Ad9 (0.1)MeCN/DCM-20739.3:1

Data sourced from a chemoenzymatic synthesis study.[7][9] Ad9 is a specific achiral additive referenced in the study.

Experimental Protocols

Catalyst-Controlled Regioselective p-Phenylbenzoylation of Corey Lactone Diol

This protocol describes the regioselective protection of the C11-hydroxyl group of the Corey lactone diol intermediate.

Materials:

  • Corey lactone diol

  • p-Phenylbenzoyl chloride (PPBCl)

  • Diisopropylethylamine (DIPEA)

  • Copper(II) chloride (CuCl₂)

  • Additive (e.g., Ad9)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1,3,5-Trimethoxybenzene (B48636) (internal standard for NMR analysis)

Procedure:

  • To a stirred solution of the Corey lactone diol (0.1 mmol) in a mixture of anhydrous MeCN (1 mL) and anhydrous DCM (0.5 mL) at -20 °C, add CuCl₂ (0.1 equiv.) and the additive (0.1 equiv.).

  • Add DIPEA (0.1 mmol) to the reaction mixture.

  • Slowly add a solution of PPBCl (0.1 mmol) in anhydrous DCM.

  • Stir the reaction mixture at -20 °C for 14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the yield and regioselectivity by ¹H NMR analysis using 1,3,5-trimethoxybenzene as an internal standard.[7]

  • Purify the product by column chromatography on silica (B1680970) gel.

Deprotection of the p-Phenylbenzoyl (PPB) Group

This protocol outlines the hydrolysis of the PPB ester to reveal the free hydroxyl group.

Materials:

  • C11-O-PPB protected prostaglandin intermediate

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve the C11-O-PPB protected intermediate in methanol.

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the deprotected product by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The decision-making process for employing a protecting group strategy in Fluprostenol synthesis can be visualized as follows. The primary choice lies between a traditional, multi-step approach and a more modern, regioselective method.

G Start Start: Corey Lactone Diol Decision Choice of Protecting Group Strategy Start->Decision Traditional Traditional Multi-Step Protection Decision->Traditional Less efficient Regioselective Catalyst-Controlled Regioselective Protection Decision->Regioselective More efficient Traditional_Steps 1. Protect both OHs 2. Selectively deprotect one OH 3. Protect the other OH Traditional->Traditional_Steps Regioselective_Steps One-step regioselective p-phenylbenzoylation Regioselective->Regioselective_Steps Outcome_Trad Lower step economy, more purification steps Traditional_Steps->Outcome_Trad Outcome_Regio Higher step economy, streamlined synthesis Regioselective_Steps->Outcome_Regio Fluprostenol Fluprostenol Synthesis Outcome_Trad->Fluprostenol Outcome_Regio->Fluprostenol

Caption: Decision logic for protecting group strategy in Fluprostenol synthesis.

Conclusion

The strategic implementation of protecting groups is a cornerstone of the successful total synthesis of Fluprostenol. While traditional methods have proven effective, modern advancements, particularly in catalyst-controlled regioselective reactions, have significantly improved the efficiency and practicality of the synthesis. The p-phenylbenzoyl group has emerged as a robust protecting group for the C11-hydroxyl of the Corey lactone intermediate, enabling a more streamlined and scalable route to Fluprostenol and other related prostaglandin analogues. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of these medicinally important compounds.

References

Application Note: Continuous Flow Chemistry in the Synthesis of a Key Fluprostenol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) used in veterinary medicine for its potent luteolytic activity. The synthesis of Fluprostenol and other prostaglandin analogues often involves complex, multi-step sequences requiring precise stereochemical control. Traditional batch manufacturing of these active pharmaceutical ingredients (APIs) can be challenging due to issues with reaction control, scalability, and safety.[1][2] Continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved safety, and greater efficiency.[1][3]

This application note details a three-step continuous flow process for the synthesis of a key diol intermediate in the total synthesis of Fluprostenol. This method, based on the work of Chen et al. (2021), demonstrates the advantages of flow chemistry in handling sensitive intermediates and performing sequential reactions in a streamlined manner.[4]

Advantages of Flow Chemistry for Prostaglandin Intermediate Synthesis

Flow chemistry presents several advantages over traditional batch processing for the synthesis of complex molecules like prostaglandin intermediates.[3] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better temperature control and mixing.[5][6] This enhanced control can result in higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions.[5] Furthermore, the modular nature of flow chemistry setups facilitates the "telescoping" of multiple reaction steps, reducing manual handling of intermediates and overall processing time.[1]

ParameterBatch ChemistryFlow ChemistryAdvantages in Fluprostenol Intermediate Synthesis
Heat Transfer Limited by vessel surface area, potential for hot spots.Excellent due to high surface-area-to-volume ratio.Improved control over exothermic reactions like the Prins reaction, minimizing side product formation.[5]
Mass Transfer Dependent on stirring efficiency, potential for local concentration gradients.Rapid and efficient mixing.Ensures uniform reaction conditions, leading to higher yields and purity.[6]
Reaction Time Often longer to ensure complete conversion and manage exotherms.Precisely controlled by flow rate and reactor volume.The described three-step sequence is significantly more time-economical in flow compared to batch.[4]
Safety Larger volumes of hazardous reagents and intermediates are present.Small reactor volumes minimize the inventory of hazardous materials at any given time.Safer handling of reagents and intermediates in a closed, automated system.
Scalability Often requires re-optimization of reaction conditions.Scaled by running the system for longer or by "numbering-up" (parallel reactors).More straightforward and predictable scale-up from laboratory to production.
Process Control Manual or semi-automated control of parameters.Fully automated control of temperature, pressure, flow rate, and residence time.High reproducibility and consistent product quality.

Fluprostenol's Mechanism of Action: The FP Receptor Signaling Pathway

Fluprostenol exerts its biological effects by acting as a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[7][8] The activation of the FP receptor initiates a signaling cascade that is crucial for its physiological functions. The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G-protein.[7][8]

Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7][8][9][10] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[7][8][9][10]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor G_protein Gq Protein FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Cellular_Response Cellular Response (e.g., Luteolysis) PKC->Cellular_Response phosphorylates targets leading to Fluprostenol Fluprostenol Fluprostenol->FP_receptor binds

Caption: FP Receptor Signaling Pathway.

Synthesis of the Key Diol Intermediate

The synthesis of the diol intermediate from the dichloro-containing bicyclic ketone is achieved in a three-step telescoped flow process: 1) Dechlorination, 2) Prins Reaction, and 3) Deformylation.[4]

Starting Material: Bicyclic Ketone

The starting material for this flow synthesis is a dichloro-containing bicyclic ketone. While the specific protocol for this starting material is detailed in the supplementary information of the source literature, a general and widely used method for preparing similar bicyclic ketone cores for prostaglandin synthesis is the Corey lactone synthesis. This often involves a Diels-Alder reaction followed by several transformations to establish the desired stereochemistry.[11]

Three-Step Continuous Flow Synthesis

The following diagram illustrates the workflow for the continuous synthesis of the diol intermediate.

Flow_Synthesis_Workflow cluster_reagents Reagent Pumps cluster_reactors Flow Reactor Modules cluster_downstream Downstream Processing Lactone_sol Bicyclic Ketone in Solvent Dechlorination Packed Bed Reactor (Zinc Powder) 70°C, 7 bar Lactone_sol->Dechlorination Prins_reagents Paraformaldehyde, HCOOH/H₂SO₄ Prins_reaction PTFE Reactor Coil 1 (0.5 mL, 0.8 mm ID) 70°C, 17 bar Prins_reagents->Prins_reaction mixed with Deformyl_reagent NaOMe in MeOH Deformylation PTFE Reactor Coil 2 (0.5 mL) via T-junction Deformyl_reagent->Deformylation added via T-junction Dechlorination->Prins_reaction Dechlorinated Intermediate Prins_reaction->Deformylation Crude Prins Product Quench Quench with Acetic Acid Deformylation->Quench Purification Neutralization, Salt Removal, Purification Quench->Purification Diol_product Diol Intermediate Purification->Diol_product

Caption: Workflow for the continuous synthesis.

Experimental Protocols

Note: The following protocols are based on the summary provided by Chen et al. (2021) and general principles of flow chemistry. For precise and scalable results, optimization of flow rates, concentrations, and reactor dimensions is recommended.

Materials and Equipment
  • Pumps: High-pressure syringe pumps or HPLC pumps capable of handling the required flow rates and pressures.

  • Reactors:

    • Packed bed reactor (for dechlorination).

    • PTFE tubing for reactor coils (e.g., 0.8 mm inner diameter).

  • Fittings: T-junctions, connectors, and tubing suitable for the solvents and pressures used.

  • Back Pressure Regulator: To maintain the desired pressure in the reactor system.

  • Temperature Control: Heating mantles, oil baths, or automated reactor heating units.

  • Reagents and Solvents: Dichloro-containing bicyclic ketone, zinc powder, paraformaldehyde, formic acid (HCOOH), sulfuric acid (H₂SO₄), methanol (B129727) (MeOH), sodium methoxide (B1231860) (NaOMe), acetic acid (AcOH), and appropriate solvents for dissolution and purification.

Protocol 1: Continuous Flow Dechlorination
  • Reactor Preparation: Pack a suitable column with zinc powder to create a packed bed reactor.

  • Reagent Preparation: Prepare a solution of the dichloro-containing bicyclic ketone (lactone 7a) in a suitable solvent.

  • System Setup:

    • Connect the reagent solution to a pump and feed it into the packed bed reactor.

    • Place the reactor in a heating unit and set the temperature to 70°C.

    • Install a back pressure regulator at the outlet of the reactor and set it to 7 bar.

  • Reaction Execution:

    • Pump the solution of the bicyclic ketone through the heated packed bed reactor.

    • Adjust the flow rate to achieve a residence time of 10 minutes. The dechlorinated intermediate is obtained with high yield.[4]

    • The output from this reactor is directly fed into the next stage.

Protocol 2: Continuous Flow Prins Reaction
  • Reagent Preparation:

    • Prepare a solution of the dechlorinated intermediate from Protocol 1.

    • Separately, prepare a solution of paraformaldehyde pre-dissolved in a 10:1 mixture of formic acid and sulfuric acid.

  • System Setup:

    • Use two separate pumps for the solution of the dechlorinated intermediate and the paraformaldehyde solution.

    • Connect the outlets of the two pumps to a T-junction to mix the reagent streams.

    • Connect the outlet of the T-junction to a 0.5 mL PTFE reactor coil (0.8 mm inner diameter).

    • Heat the reactor coil to 70°C.

    • Set the back pressure regulator to 17 bar.

  • Reaction Execution:

    • Pump both solutions into the reactor coil.

    • Adjust the combined flow rate to achieve a residence time of 15 minutes.

    • The reaction proceeds to full conversion, affording the crude Prins reaction product.[4]

    • The output is directly fed into the next stage.

Protocol 3: Continuous Flow Deformylation
  • Reagent Preparation:

    • Prepare a solution of sodium methoxide (NaOMe) in methanol.

  • System Setup:

    • Connect the output from the Prins reaction reactor (Protocol 2) to a T-junction.

    • Connect a pump with the NaOMe solution to the other inlet of the T-junction.

    • Connect the outlet of the T-junction to a second 0.5 mL PTFE reactor coil.

  • Reaction Execution:

    • Pump the crude product from the Prins reaction and the NaOMe solution into the second reactor coil.

    • The deformylation reaction proceeds in this coil.

    • The output stream is then quenched by mixing with acetic acid.

    • The final diol product is obtained in an 81% yield over the two steps (Prins reaction and deformylation) after neutralization, removal of inorganic salts, and purification.[4]

Conclusion

The application of continuous flow chemistry to the synthesis of a key Fluprostenol intermediate offers significant advantages in terms of reaction time, control, and safety. This three-step telescoped process, involving dechlorination, a Prins reaction, and deformylation, showcases the potential of flow chemistry to streamline the production of complex pharmaceutical intermediates. The detailed protocols and workflows provided in this application note serve as a valuable resource for researchers and drug development professionals looking to implement continuous flow technologies in their synthetic routes. The enhanced efficiency and scalability of this approach can contribute to more cost-effective and sustainable manufacturing of prostaglandin analogues.

References

Application Notes and Protocols: Wittig Reaction Conditions for Fluprostenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the construction of the ω-side chain of Fluprostenol, a potent prostaglandin (B15479496) F2α analogue, utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, a widely adopted modification of the Wittig reaction, offers superior E-selectivity and simplified purification, making it a cornerstone in the synthesis of many prostaglandin analogues.

Introduction

Fluprostenol is a synthetic prostaglandin analogue used in veterinary medicine for its luteolytic properties. Its chemical structure features a characteristic ω-side chain containing a trifluoromethylphenoxy group, which is crucial for its biological activity. The stereoselective synthesis of this side chain is a key challenge, and the Horner-Wadsworth-Emmons olefination of a Corey lactone-derived aldehyde has emerged as a robust and efficient method. This protocol is based on the chemoenzymatic total synthesis strategies that have been successfully employed for Fluprostenol and other related prostaglandins.[1][2][3][4]

The overall strategy involves the reaction of a phosphonate (B1237965) reagent, specifically Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate, with a protected Corey aldehyde intermediate. This reaction stereoselectively forms the C13-C14 double bond, establishing the correct configuration of the ω-side chain.[2][4]

Key Reactants and Intermediates

The successful synthesis of the Fluprostenol ω-side chain via the HWE reaction hinges on two key molecules:

  • Corey Aldehyde Derivative: This is typically derived from the Corey lactone, a versatile and widely used building block in prostaglandin synthesis. The hydroxyl groups of the cyclopentane (B165970) ring are usually protected with suitable protecting groups (e.g., p-phenylbenzoyl) to ensure chemoselectivity during the reaction.

  • Phosphonate Reagent: For the synthesis of Fluprostenol, the specific phosphonate reagent is Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate .[5][6][7][8] This reagent contains the necessary carbon framework and the characteristic trifluoromethylphenoxy moiety of the Fluprostenol ω-side chain.

Experimental Protocols

This section provides a detailed protocol for the Horner-Wadsworth-Emmons olefination step in the synthesis of Fluprostenol.

Protocol 1: Horner-Wadsworth-Emmons Olefination for Fluprostenol Synthesis

This protocol describes the coupling of the Corey aldehyde derivative with the phosphonate reagent to form the enone intermediate of the Fluprostenol ω-side chain.

Materials:

  • C11-OH-p-phenylbenzoyl-protected Corey aldehyde

  • Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate]

  • Sodium hydride (NaH) or other suitable base (e.g., KHMDS, LiCl/DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate (1.1 equivalents) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

  • Olefination Reaction:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Add a solution of the C11-OH-p-phenylbenzoyl-protected Corey aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired enone intermediate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Horner-Wadsworth-Emmons olefination in prostaglandin synthesis. Note that specific yields can vary depending on the exact substrate and reaction scale.

ParameterValue/ConditionReference
Phosphonate Reagent Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate[5][6]
Aldehyde C11-OH-p-phenylbenzoyl-protected Corey aldehyde[2]
Base Sodium Hydride (NaH)[9]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Temperature 0 °C to room temperature[2]
Reaction Time 2 - 4 hours[2]
Typical Yield 51% (for the three-step sequence including HWE)[2][3]

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the Fluprostenol ω-side chain via the Horner-Wadsworth-Emmons reaction.

Fluprostenol_HWE_Workflow cluster_reagents Reactant Preparation cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_workup Work-up and Purification Corey_Aldehyde C11-OH-Protected Corey Aldehyde Reaction_Step Olefination (0 °C to RT) Corey_Aldehyde->Reaction_Step Phosphonate Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy)propyl]phosphonate Base Base (e.g., NaH) in Anhydrous THF Phosphonate->Base Base->Reaction_Step Workup Quenching (NH4Cl) Extraction (EtOAc) Reaction_Step->Workup Purification Silica Gel Chromatography Workup->Purification Product Fluprostenol Enone Intermediate Purification->Product

Caption: Workflow for the Horner-Wadsworth-Emmons olefination in Fluprostenol synthesis.

Signaling Pathway of Prostaglandin F2α Analogues

Fluprostenol, as a prostaglandin F2α analogue, exerts its biological effects by acting as a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of Fluprostenol to the FP receptor initiates a signaling cascade that is fundamental to its physiological actions.

PGF2a_Signaling_Pathway Fluprostenol Fluprostenol FP_Receptor Prostaglandin F Receptor (FP Receptor - GPCR) Fluprostenol->FP_Receptor binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release induces Cellular_Response Cellular Response (e.g., Luteolysis) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Fluprostenol via the FP receptor. Caption: Simplified signaling pathway of Fluprostenol via the FP receptor.

References

Troubleshooting & Optimization

How to improve the yield of Fluprostenol from its lactone diol intermediate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Fluprostenol from its lactone diol intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conversion of the lactone diol intermediate to Fluprostenol, focusing on the two critical steps: the reduction of the lactone to the lactol and the subsequent Wittig reaction.

Issue 1: Low Yield in the DIBAL-H Reduction of the Lactone Diol

Question: We are experiencing low yields during the reduction of the Corey lactone derivative to the corresponding lactol (hemiacetal) using DIBAL-H. What are the potential causes and solutions?

Answer:

Low yields in this partial reduction are a common challenge. The primary causes and troubleshooting steps are outlined below:

  • Over-reduction to the Diol: The most frequent side reaction is the complete reduction of the lactone to the corresponding diol. This occurs if the reaction temperature is not strictly maintained.

    • Solution: Ensure the reaction is carried out at -78 °C. A dry ice/acetone bath is recommended for consistent temperature control. The DIBAL-H solution should be added dropwise to the cooled solution of the lactone to manage the exothermic reaction.[1][2][3]

  • Incorrect Stoichiometry: An excess of DIBAL-H will lead to over-reduction.

    • Solution: Use a stoichiometric amount of DIBAL-H, typically 1.0 to 1.1 equivalents.[4] It is crucial to accurately determine the concentration of the commercial DIBAL-H solution.

  • Sub-optimal Quenching: Improper quenching of the reaction can lead to product degradation or isolation difficulties.

    • Solution: Quench the reaction at -78 °C by the slow, dropwise addition of methanol (B129727) to consume excess DIBAL-H. Subsequently, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added at room temperature with vigorous stirring to break up the aluminum salts and facilitate extraction.[2]

  • Moisture Contamination: DIBAL-H reacts violently with water. Moisture in the glassware or solvents will consume the reagent and lead to inconsistent results.

    • Solution: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]

ParameterStandard ConditionTroubled ConditionRecommended Action
Temperature -78 °C> -70 °CMaintain temperature strictly at -78 °C.
DIBAL-H (eq.) 1.0 - 1.1> 1.2Use a precise stoichiometric amount.
Quenching Slow addition of MeOH at -78 °CRapid quenching at higher temp.Quench slowly at low temperature.
Atmosphere Inert (N2 or Ar)AirUse an inert atmosphere and anhydrous solvents.

Issue 2: Poor Yields and Side Products in the Wittig Reaction

Question: The Wittig olefination to introduce the α-chain of Fluprostenol is resulting in low yields and the formation of impurities. How can we optimize this step?

Answer:

The Wittig reaction for prostaglandin (B15479496) synthesis can be challenging due to the sensitive nature of the lactol (hemiacetal) intermediate, which is in equilibrium with the open-chain hydroxy aldehyde.

  • Instability of the Aldehyde: The Corey aldehyde is prone to elimination under basic conditions, which are required for the Wittig reaction.[3]

    • Solution: The ylide should be pre-formed at a low temperature before the addition of the aldehyde. The aldehyde solution should then be added slowly to the ylide solution at a low temperature to ensure it reacts quickly, minimizing its exposure to the basic conditions.

  • Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium (B103445) salt will result in a lower concentration of the reactive ylide.

    • Solution: Use a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide to ensure complete formation of the ylide. The choice of base can also influence the stereoselectivity of the reaction.[5]

  • Difficult Purification: The triphenylphosphine (B44618) oxide byproduct of the Wittig reaction can be difficult to separate from the desired product.

    • Solution: Purification can be improved by chromatography on silica (B1680970) gel. In some cases, the triphenylphosphine oxide can be precipitated by the addition of a non-polar solvent after the reaction.

  • Side Reactions of the Ylide: The ylide is a strong nucleophile and can participate in side reactions if not controlled.

    • Solution: Ensure the reaction is carried out under an inert atmosphere and with anhydrous solvents to prevent quenching of the ylide by water or reaction with oxygen.

ParameterStandard ConditionTroubled ConditionRecommended Action
Aldehyde Addition Slow addition at low temp.Rapid addition at room temp.Add aldehyde slowly to pre-formed ylide at low temp.
Base Strong base (n-BuLi)Weak baseUse a strong base for complete ylide formation.
Purification ChromatographyDirect isolationUtilize column chromatography for purification.
Atmosphere Inert (N2 or Ar)AirMaintain an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the DIBAL-H reduction of the lactone diol?

A1: Anhydrous toluene (B28343), dichloromethane (B109758) (DCM), or diethyl ether are commonly used solvents for this reduction.[2] The choice of solvent can influence the solubility of the starting material and the ease of maintaining the low reaction temperature.

Q2: Are there any alternatives to DIBAL-H for the partial reduction of the lactone?

A2: Yes, an alternative method involves the use of a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a titanocene (B72419) catalyst, like titanocene difluoride. This method has been reported to be more economical for large-scale synthesis compared to DIBAL-H.[1]

Q3: How can the stereochemistry of the double bond formed in the Wittig reaction be controlled?

A3: The stereochemistry of the alkene is influenced by the nature of the ylide and the reaction conditions. For prostaglandin synthesis, "salt-free" conditions are often employed to favor the formation of the desired Z-alkene. The use of sodium or potassium bases instead of lithium bases can also promote Z-selectivity.[5]

Q4: What is the best way to monitor the progress of the DIBAL-H reduction?

A4: The reaction progress should be monitored by thin-layer chromatography (TLC). It is crucial to quench an aliquot of the reaction mixture before spotting it on the TLC plate to get an accurate representation of the reaction's progress.

Q5: The Wittig reaction is still giving low yields despite optimizing the conditions. What else could be the problem?

A5: If the standard Wittig reaction is problematic, consider using a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes a phosphonate (B1237965) ester, which is generally more reactive than the corresponding phosphonium ylide and the phosphate (B84403) byproduct is more easily removed.

Experimental Protocols

Protocol 1: DIBAL-H Reduction of Corey Lactone Derivative

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the protected Corey lactone diol (1 equivalent) in anhydrous toluene (to a concentration of ~0.1 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.05 equivalents, e.g., 1.0 M in toluene) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, slowly add methanol (2 equivalents) dropwise at -78 °C to quench the excess DIBAL-H.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactol is typically used in the next step without further purification.

Protocol 2: Wittig Reaction with the Lactol Intermediate

  • Ylide Formation: To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as potassium tert-butoxide (5 equivalents) portion-wise. Stir the resulting orange-red solution at room temperature for 1 hour.

  • Reaction with Lactol: Cool the ylide solution to -20 °C. Slowly add a solution of the crude lactol from the previous step (1 equivalent) in anhydrous THF via a cannula.

  • Reaction: Stir the reaction mixture at 0 °C for 3-4 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Work-up: Adjust the pH to ~4 with a citric acid solution and extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford Fluprostenol.

Visualizations

DIBAL_H_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Lactone Lactone Diol Add_Solvent Add_Solvent Lactone->Add_Solvent Solvent Anhydrous Toluene Solvent->Add_Solvent Inert Inert Atmosphere (N2) Inert->Add_Solvent Cooling Cool to -78 °C Add_Solvent->Cooling Addition Slow Addition Cooling->Addition DIBAL_H DIBAL-H (1.05 eq) DIBAL_H->Addition Stir Stir at -78 °C Addition->Stir TLC Monitor by TLC Stir->TLC Quench Quench with MeOH at -78 °C TLC->Quench Warm Warm to RT Quench->Warm Rochelle Add Rochelle's Salt Warm->Rochelle Extract Extract with EtOAc Rochelle->Extract Purify Purification Extract->Purify Product Product Purify->Product Lactol Product

Caption: Workflow for the DIBAL-H reduction of the lactone diol intermediate.

Wittig_Reaction_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Wittig Reaction Aldehyde_Deg Aldehyde Degradation Low_Yield->Aldehyde_Deg Ylide_Inactive Incomplete Ylide Formation Low_Yield->Ylide_Inactive Purification_Issue Difficult Purification Low_Yield->Purification_Issue Side_Reaction Ylide Side Reactions Low_Yield->Side_Reaction Slow_Addition Slow Aldehyde Addition at Low Temp Aldehyde_Deg->Slow_Addition Strong_Base Use Strong Base (e.g., n-BuLi) Ylide_Inactive->Strong_Base Chromatography Column Chromatography Purification_Issue->Chromatography Inert_Atmosphere Maintain Inert Atmosphere Side_Reaction->Inert_Atmosphere

Caption: Troubleshooting logic for low yields in the Wittig reaction step.

References

Common byproducts in the synthesis of Fluprostenol and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the synthesis of Fluprostenol, a prostaglandin (B15479496) F2α analogue. The primary challenges in its synthesis are stereochemical control and the minimization of related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during Fluprostenol synthesis?

The most frequently observed byproducts are stereoisomers of Fluprostenol. The complex structure of Fluprostenol, featuring multiple chiral centers, makes stereocontrol a critical aspect of its synthesis.[1][2] The primary isomeric impurities include:

  • 5,6-trans-Isomers: These are geometric isomers where the two side chains on the cyclopentane (B165970) ring are in a trans configuration relative to each other, instead of the desired cis configuration.[3][4][5][6]

  • 15-R Epimer (or 15-epi-Fluprostenol): This is a diastereomer where the hydroxyl group at the C15 position of the ω-side chain has the opposite (R) configuration instead of the biologically active (S) configuration.

Q2: Why is stereocontrol so critical in the synthesis of Fluprostenol?

Stereocontrol is paramount because the biological activity of Fluprostenol is highly dependent on its specific three-dimensional structure. The precise arrangement of substituents on the cyclopentane core and the stereochemistry of the side chains are essential for its potent and selective agonistic activity at the prostaglandin F (FP) receptor.[7] Incorrect stereoisomers, such as the 5,6-trans-isomer or the 15-R epimer, may have significantly lower or no biological activity and are considered impurities.

Q3: What general strategies can be employed to minimize the formation of these stereoisomeric byproducts?

Minimizing byproduct formation relies on carefully controlled reaction conditions and the use of stereoselective reagents. Key strategies include:

  • Catalyst-Controlled Reactions: Modern synthetic routes utilize catalyst-controlled reactions to set the stereochemistry of the cyclopentane core. For example, Rh-catalyzed asymmetric Suzuki-Miyaura coupling reactions can establish three contiguous stereocenters in a single step with high diastereoselectivity.[8][9]

  • Stereoselective Reduction: The reduction of the C15-keto group to the desired C15-(S)-hydroxyl group is a critical step. The choice of reducing agent is crucial for achieving high stereoselectivity and minimizing the formation of the 15-R epimer.

  • Enzymatic Reactions: Chemoenzymatic approaches, utilizing enzymes like Baeyer-Villiger monooxygenases (BVMO) and ketoreductases (KRED), offer high stereoselectivity under mild reaction conditions.[10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 5,6-trans isomer detected. Incomplete Z-selective Wittig reaction or isomerization during subsequent steps.Ensure the Wittig reaction is carried out under optimized conditions (e.g., specific solvent, temperature, and base) to favor the formation of the cis-double bond. Purification of intermediates via crystallization or chromatography can also remove the trans-isomer.[5]
Significant formation of the 15-R epimer. Non-selective reduction of the C15-ketone.Employ a stereoselective reducing agent. The choice of reagent can be guided by the specific protecting groups present in the molecule. Chemoenzymatic reduction using a ketoreductase (KRED) can also provide high diastereoselectivity.[10][11]
Complex mixture of products after deprotection steps. Harsh deprotection conditions leading to side reactions or isomerization.Utilize mild deprotection conditions. For example, acetic acid-mediated global deprotection can be an alternative to stronger acids.[8]
Difficulty in purifying the final product from isomers. Fluprostenol and its isomers are often oils, making purification by crystallization challenging.[5]Purification can be achieved through chromatographic techniques such as medium pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (HPLC).[13] The use of protecting groups that lead to crystalline intermediates can facilitate purification at earlier stages.[13]

Quantitative Data on Byproduct Formation

The following table summarizes reported data on the diastereoselective reduction of the C15-enone precursor to minimize the formation of the 15-R epimer using a ketoreductase (KRED)-catalyzed reaction.

Enzyme Substrate Diastereomeric Ratio (15S : 15R) Conversion (%)
KRED-P1-A12Enone precursor to Fluprostenol99 : 1>99
KRED-P2-C02Enone precursor to Fluprostenol98 : 2>99
KRED-P1-H08Enone precursor to Fluprostenol87 : 13>99

Data adapted from a chemoenzymatic synthesis strategy. The specific enone precursor is a common intermediate in the synthesis of several prostaglandin analogues.[11]

Experimental Protocols

Protocol: Stereoselective Reduction of C15-Enone using KRED

This protocol describes a general method for the diastereoselective reduction of a C15-enone intermediate to the corresponding C15-(S)-alcohol, a key step in minimizing the 15-R epimer of Fluprostenol.

Materials:

  • C15-enone prostaglandin intermediate

  • Ketoreductase (KRED) enzyme (e.g., KRED-P1-A12)

  • NADP+ or NAD+ (depending on KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous Na2SO4

Procedure:

  • To a solution of the C15-enone intermediate (1.0 eq) in a potassium phosphate buffer, add D-glucose (1.5 eq), NADP+ (0.01 eq), and the cell-free extracts of KRED and GDH.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-35 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated NaCl solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting C15-(S)-alcohol by flash column chromatography.

Visualizations

Fluprostenol_Synthesis_Workflow cluster_core Corey Lactone Route cluster_omega Omega Chain Introduction cluster_byproducts Potential Byproducts Corey_Lactone Corey Lactone Intermediate Oxidation Oxidation to Aldehyde Corey_Lactone->Oxidation Wittig Wittig Reaction (α-chain introduction) Oxidation->Wittig Reduction_C9 Reduction of C9-ketone Wittig->Reduction_C9 Trans_Isomer 5,6-trans-Isomer Wittig->Trans_Isomer Non-selective olefination Deprotection Hydrolysis of Lactone Reduction_C9->Deprotection HWE Horner-Wadsworth-Emmons (ω-chain introduction) Deprotection->HWE Reduction_C15 Stereoselective Reduction of C15-ketone HWE->Reduction_C15 Final_Deprotection Final_Deprotection Reduction_C15->Final_Deprotection Final Deprotection Epi_Isomer 15-R Epimer Reduction_C15->Epi_Isomer Non-selective reduction Fluprostenol Fluprostenol Final_Deprotection->Fluprostenol

Caption: A simplified workflow for Fluprostenol synthesis.

Byproduct_Minimization_Strategy Start Fluprostenol Synthesis Intermediate (C15-Enone) Decision Choice of Reduction Method Start->Decision Chem_Reduce Chemical Reduction (e.g., NaBH4) Decision->Chem_Reduce Non-Selective Enz_Reduce Enzymatic Reduction (KRED) Decision->Enz_Reduce Stereoselective Outcome_Chem Mixture of 15-S and 15-R Epimers Chem_Reduce->Outcome_Chem Outcome_Enz Predominantly 15-S Epimer Enz_Reduce->Outcome_Enz Purification Chromatographic Purification Required Outcome_Chem->Purification

Caption: Decision tree for minimizing the 15-R epimer.

References

Technical Support Center: Troubleshooting Low Stereoselectivity in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to low stereoselectivity in prostaglandin (B15479496) synthesis. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key reactions are provided.

Troubleshooting Guides

This section offers solutions to specific issues encountered during key stereoselective reactions in prostaglandin synthesis.

Issue 1: Low Diastereoselectivity in the Reduction of the C15-Ketone (Corey Lactone Analogs)

Question: My reduction of the C15-ketone to the desired 15α-alcohol is yielding a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Low stereoselectivity in the reduction of the C15-ketone is a frequent challenge. The choice of reducing agent and reaction conditions are critical for favoring the desired 15α-alcohol.[1] Bulky reducing agents are often employed to enhance facial selectivity by approaching the ketone from the less sterically hindered face.

Troubleshooting Strategies:

  • Reagent Selection: The steric bulk of the hydride reagent plays a crucial role in directing the reduction. Sterically hindered reagents will preferentially attack from the less hindered α-face, leading to the desired 15α-alcohol.

  • Temperature Control: Lowering the reaction temperature can significantly enhance stereoselectivity by favoring the transition state with the lower activation energy.

  • Protecting Groups: The nature of the protecting groups on the cyclopentane (B165970) ring can influence the steric environment around the ketone. Consider using bulkier protecting groups to further direct the approach of the reducing agent.

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical Diastereomeric Ratio (15α:15β)Notes
Sodium Borohydride (NaBH₄)Low to moderate (e.g., 1:1 to 3:1)Often results in poor selectivity due to its small size.[2]
L-Selectride®High (e.g., >10:1)A bulky tri-sec-butylborohydride that provides excellent selectivity.[3]
K-Selectride®High (e.g., >10:1)Similar to L-Selectride®, offering high stereoselectivity.
Lithium tri-tert-butoxyaluminum hydrideExcellent (>95:5)A bulky reducing agent that has shown high diastereoselectivity in similar reductions.[4]

Experimental Protocol: Screening of Reducing Agents for a Prostaglandin Precursor

This protocol outlines a general procedure for screening different reducing agents to optimize the diastereoselectivity of the C15-ketone reduction.

Materials:

  • Prostaglandin precursor (e.g., a Corey lactone analog with a C15-ketone)

  • Anhydrous solvents (e.g., THF, Et₂O)

  • Reducing agents (e.g., NaBH₄, L-Selectride®, K-Selectride®, LiAlH(O-t-Bu)₃)

  • Quenching solution (e.g., saturated aqueous NH₄Cl, Rochelle's salt)

  • Standard laboratory glassware and workup materials

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the prostaglandin precursor in the chosen anhydrous solvent in separate flame-dried flasks for each reducing agent to be tested.

  • Cooling: Cool the solutions to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of the reducing agent (typically 1.1-1.5 equivalents) to each flask with stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reactions by the slow addition of the appropriate quenching solution at low temperature.

  • Workup: Allow the mixtures to warm to room temperature. Perform a standard aqueous workup, typically involving extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product from each reaction using ¹H NMR spectroscopy or HPLC.

Mandatory Visualization:

G cluster_start Start: Low 15α:15β Ratio cluster_reagent Reagent Selection cluster_conditions Reaction Conditions cluster_outcome Outcome start Low Diastereoselectivity Observed reagent Switch to Bulky Reducing Agent (e.g., L-Selectride®) start->reagent temp Lower Reaction Temperature (e.g., -78 °C) start->temp protect Modify Protecting Groups (Increase Steric Bulk) start->protect improved Improved 15α:15β Ratio reagent->improved no_change No Improvement reagent->no_change temp->improved temp->no_change protect->improved protect->no_change no_change->reagent Iterate no_change->temp Iterate no_change->protect Iterate

Caption: Troubleshooting workflow for low diastereoselectivity in C15-ketone reduction.

Issue 2: Poor E/Z Selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

Question: My Horner-Wadsworth-Emmons reaction is producing an undesired mixture of E and Z isomers for the α-chain. How can I control the stereochemical outcome?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds, but achieving high E/Z selectivity can be challenging.[4] The stereochemical outcome is influenced by the structure of the phosphonate (B1237965) reagent, the base, the solvent, and the reaction temperature.

Troubleshooting Strategies for (E)-Selectivity (trans-alkene):

  • Phosphonate Reagent: Use standard trialkyl phosphonoacetates (e.g., trimethyl or triethyl).

  • Base and Cation: Lithium or sodium bases (e.g., n-BuLi, NaH, NaHMDS) generally favor the formation of the (E)-isomer.

  • Temperature: Higher reaction temperatures (e.g., 0 °C to room temperature) often increase the proportion of the thermodynamically more stable (E)-alkene.[4]

  • Solvent: Aprotic solvents like THF or DME are commonly used.

Troubleshooting Strategies for (Z)-Selectivity (cis-alkene) - Still-Gennari Modification:

To favor the formation of the (Z)-alkene, the Still-Gennari modification of the HWE reaction is typically employed.[5]

  • Phosphonate Reagent: Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[5]

  • Base and Conditions: Use a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[5] This combination promotes kinetic control, leading to the (Z)-isomer.

Data Presentation: Effect of Conditions on E/Z Selectivity in HWE Reactions

Phosphonate ReagentBaseTemperature (°C)Typical E/Z Ratio
Triethyl phosphonoacetateNaH25>95:5
Triethyl phosphonoacetaten-BuLi-78 to 25>90:10
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS / 18-crown-6 (B118740)-78<5:95
Diisopropyl phosphonoacetateNaH25>95:5

Experimental Protocol: Still-Gennari Modification for (Z)-Selective HWE Reaction

This protocol provides a general procedure for the (Z)-selective olefination of an aldehyde precursor in prostaglandin synthesis.

Materials:

  • Aldehyde precursor

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-crown-6

  • Anhydrous THF

  • Standard laboratory glassware and workup materials

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add 18-crown-6 (1.5 equivalents) and anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of KHMDS (1.1 equivalents) in THF to the cooled solution and stir for 15 minutes.

  • Phosphonate Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equivalents) dropwise and stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Analysis: Determine the E/Z ratio of the product by ¹H NMR spectroscopy or GC.

Mandatory Visualization:

G cluster_start Start: Undesired E/Z Ratio cluster_E Desired (E)-Isomer cluster_Z Desired (Z)-Isomer (Still-Gennari) cluster_outcome Outcome start Poor E/Z Selectivity E_reagent Use Standard Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et) start->E_reagent E_base Use Li⁺ or Na⁺ Base (e.g., n-BuLi, NaH) start->E_base E_temp Increase Temperature start->E_temp Z_reagent Use Electron-Withdrawing Phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Et) start->Z_reagent Z_base Use KHMDS / 18-crown-6 start->Z_base Z_temp Low Temperature (-78 °C) start->Z_temp outcome High E/Z Selectivity Achieved E_reagent->outcome E_base->outcome E_temp->outcome Z_reagent->outcome Z_base->outcome Z_temp->outcome

Caption: Decision-making workflow for controlling E/Z selectivity in the HWE reaction.

Frequently Asked Questions (FAQs)

Q1: My 1,4-conjugate addition of an organocuprate to a cyclopentenone is giving a low diastereomeric excess. What can I do?

A1: Low diastereoselectivity in organocuprate additions can often be addressed by:

  • Choice of Cuprate: Higher-order cyanocuprates (R₂Cu(CN)Li₂) can sometimes offer better selectivity than Gilman cuprates (R₂CuLi).

  • Additives: The addition of Lewis acids, such as BF₃·OEt₂, can pre-complex with the enone and enhance facial bias.

  • Solvent and Temperature: Ethereal solvents like THF and Et₂O are standard. Lowering the temperature can improve selectivity.

  • Chiral Ligands: For catalytic versions, screening different chiral ligands is crucial for achieving high enantioselectivity.

Q2: I am not getting the expected stereoisomer in my Diels-Alder reaction to form the prostaglandin core. What are the likely causes?

A2: The stereochemical outcome of the Diels-Alder reaction is highly dependent on the dienophile, the diene, and the catalyst.

  • Chiral Auxiliary: If you are using a chiral auxiliary, ensure it is of high enantiomeric purity. The nature of the auxiliary dictates the facial selectivity.[6][7][8][]

  • Lewis Acid Catalyst: The choice of Lewis acid can influence the endo/exo selectivity and facial selectivity. Screen different Lewis acids (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂).

  • Temperature: Diels-Alder reactions are often sensitive to temperature. Lower temperatures generally favor the kinetic product.

Q3: Can the order of reagent addition affect the stereoselectivity of my reaction?

A3: Yes, absolutely. For many stereoselective reactions, particularly those involving the formation of a reactive intermediate like an enolate, the order of addition is critical. For instance, in the Still-Gennari modification of the HWE reaction, it is crucial to form the potassium enolate of the phosphonate before adding the aldehyde. Always follow established protocols carefully regarding the order of addition.

Q4: How can I confirm the stereochemistry of my product?

A4: The stereochemistry of your product can be determined by a combination of techniques:

  • NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which can help determine relative stereochemistry.

  • X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, X-ray crystallography provides unambiguous determination of both relative and absolute stereochemistry.

  • Chiral HPLC or GC: These techniques can be used to determine the enantiomeric or diastereomeric excess of your product by separating the stereoisomers.

  • Comparison to Known Compounds: Comparing the analytical data (e.g., NMR spectra, optical rotation) of your product to literature values for known stereoisomers is a common method of confirmation.

Mandatory Visualization:

G cluster_problem Problem Identification cluster_analysis Reaction Analysis cluster_solutions Potential Solutions cluster_verification Verification problem Low Stereoselectivity ketone Ketone Reduction problem->ketone hwe HWE Olefination problem->hwe conjugate Conjugate Addition problem->conjugate da Diels-Alder problem->da reagent Change Reagent/Catalyst/ Ligand/Auxiliary ketone->reagent conditions Modify Reaction Conditions (Temperature, Solvent, Concentration) ketone->conditions protecting Alter Protecting Groups ketone->protecting hwe->reagent hwe->conditions conjugate->reagent conjugate->conditions da->reagent da->conditions verification Analyze Stereochemical Outcome (NMR, HPLC, X-ray) reagent->verification conditions->verification protecting->verification

Caption: General troubleshooting logic for addressing low stereoselectivity in prostaglandin synthesis.

References

Stability issues with prostaglandin intermediates like Fluprostenol lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) intermediates, with a specific focus on the stability of Fluprostenol lactone diol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least two years.[1] One supplier suggests a shelf life of one year when stored at room temperature, although storage at -20°C is the more widely recommended condition for ensuring long-term integrity.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents. Stock solutions can be prepared in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] For experiments requiring aqueous conditions, it has limited solubility in a DMF:PBS (pH 7.2) mixture.[1] It is not recommended to store aqueous solutions for more than one day to minimize degradation.

Q3: How can I assess the stability of my this compound sample?

A3: The stability of your sample can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities. To validate this method, forced degradation studies are essential.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition.[2][3][4][5][6] These studies are crucial for several reasons:

  • To identify potential degradation products that could form under normal storage conditions.[3][5]

  • To understand the degradation pathways of the molecule.[3][5]

  • To develop and validate a stability-indicating analytical method by demonstrating that the method can effectively separate the drug from its degradants.[3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Avoid using stock solutions that have been stored for an extended period, especially if they are in aqueous buffers.

    • Verify solvent purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize hydrolytic degradation.

    • Storage of solutions: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in a tightly sealed container, purged with an inert gas like argon or nitrogen to prevent oxidation.

    • Confirm concentration: Before use in a critical experiment, verify the concentration of your stock solution using a validated analytical method like HPLC-UV.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review handling procedures: Ensure that the sample was not exposed to extreme pH, high temperatures, or prolonged light exposure during preparation and analysis.

    • Perform a forced degradation study: Systematically expose your sample to acidic, basic, oxidative, and photolytic conditions to see if any of the generated peaks match the unknown peaks in your chromatogram. This can help in identifying the nature of the degradation.

    • Mass Spectrometry (MS) analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can aid in their identification and structural elucidation.[7]

Problem 3: Low yield or purity of the final product when using this compound as an intermediate.

  • Possible Cause: Instability of the intermediate under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction condition optimization: Evaluate the pH, temperature, and solvent used in your reaction. Prostaglandin intermediates can be sensitive to both acidic and basic conditions. Consider running the reaction at a lower temperature or under neutral pH if possible.

    • Inert atmosphere: If the molecule is susceptible to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Work-up procedure: Minimize the exposure of the intermediate to harsh work-up conditions. Use mild acids or bases for extractions and minimize the time the compound is in solution.

Data and Protocols

Quantitative Data Summary
ParameterValueSolvent/ConditionSource
Storage Stability ≥ 2 years-20°C (Crystalline Solid)[1]
1 yearRoom Temperature
Solubility 25 mg/mLDMF[1]
17 mg/mLDMSO[1]
20 mg/mLEthanol[1]
100 µg/mLDMF:PBS (pH 7.2) (1:10)[1]
Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted to be between 5-20% to avoid the formation of secondary degradants.[5]

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 M NaOH.

      • Dilute with mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 8 hours.

      • Neutralize with an equivalent amount of 0.1 M HCl.

      • Dilute with mobile phase to the target concentration.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • Dilute with mobile phase to the target concentration.

    • Thermal Degradation:

      • Place the solid compound in a hot air oven at 80°C for 48 hours.

      • Dissolve the stressed solid in the mobile phase to the target concentration.

    • Photolytic Degradation:

      • Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light for 48 hours.

      • Keep a control sample wrapped in aluminum foil at the same temperature.

      • Dilute with mobile phase to the target concentration.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a developed HPLC method.

    • The method should be optimized to achieve baseline separation between the parent peak and all degradation product peaks.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Assess the peak purity of the parent compound in the stressed samples to ensure the method is specific.

    • If significant degradation products are observed, further characterization using LC-MS and NMR may be necessary.[8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Prostaglandin Intermediate Instability start Inconsistent Experimental Results or Unknown HPLC Peaks check_solution Check Stock Solution: - Age - Storage Conditions - Solvent Purity start->check_solution prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh If issues are found forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic) check_solution->forced_degradation If solution is OK re_run Re-run Experiment prepare_fresh->re_run problem_persists Problem Persists? re_run->problem_persists problem_persists->forced_degradation Yes end Problem Resolved problem_persists->end No lc_ms Characterize Degradants (LC-MS, NMR) forced_degradation->lc_ms optimize_conditions Optimize Experimental/Reaction Conditions (pH, Temp, Atmosphere) lc_ms->optimize_conditions optimize_conditions->re_run

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Conceptual Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent This compound hydrolysis_product Lactone Ring Opening parent->hydrolysis_product H⁺ / OH⁻ epimerization Epimerization at Chiral Centers parent->epimerization H⁺ / OH⁻ oxidation_product Oxidation of Secondary Alcohols parent->oxidation_product [O] photolysis_product Isomerization of Double Bond parent->photolysis_product radical_degradation Radical Formation & Rearrangement parent->radical_degradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Fluprostenol and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fluprostenol and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this potent prostaglandin (B15479496) F2α analog.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the purification of Fluprostenol?

A1: The primary challenges in Fluprostenol purification revolve around the separation of structurally similar impurities, including stereoisomers (diastereomers and enantiomers), geometric isomers (cis/trans isomers), and process-related impurities.[1] Due to the structural complexity of Fluprostenol, these impurities often have very similar physicochemical properties to the active pharmaceutical ingredient (API), making their removal difficult.[2] Achieving high purity is critical, as even small amounts of certain impurities can affect the drug's safety and efficacy.

Q2: What are the common types of impurities encountered during Fluprostenol synthesis?

A2: Impurities in Fluprostenol synthesis can be broadly categorized as:

  • Organic Impurities: These include starting materials, by-products, intermediates, degradation products, and reagents.[1] Specific to prostaglandin synthesis, common organic impurities are often stereoisomers, such as the 15-epi-isomer, and geometric isomers, like the 5,6-trans-isomer.[1][3]

  • Inorganic Impurities: These can originate from reagents, catalysts, and manufacturing equipment and may include heavy metals or inorganic salts.

  • Residual Solvents: Organic solvents used during the synthesis and purification process that are not completely removed.

Q3: Which analytical techniques are recommended for assessing the purity of Fluprostenol?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of Fluprostenol and other prostaglandin analogs.[4][5] Specifically, reverse-phase HPLC with UV detection is commonly used for routine purity testing and quantification of related substances.[4] For the separation of stereoisomers, chiral HPLC methods employing chiral stationary phases are necessary.[6][7] Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of trace impurities.[8][9]

Troubleshooting Guides

Chromatographic Purification

Problem: Poor resolution between Fluprostenol and its stereoisomers (e.g., 15-epi-isomer).

Cause: Standard reverse-phase HPLC columns often fail to separate stereoisomers due to their identical chemical properties and similar polarities.

Solution:

  • Employ a Chiral Stationary Phase (CSP): The most effective solution is to use a chiral HPLC column. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Chiralcel® series), have proven effective in separating prostaglandin enantiomers and diastereomers.[6][7]

  • Optimize Mobile Phase: If using a chiral column, systematically vary the mobile phase composition. For reverse-phase chiral separations of prostaglandins (B1171923), mixtures of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) are often used. The ratio of the organic modifiers and the pH of the aqueous phase can significantly impact selectivity.[7]

  • Consider Derivatization: In some cases, derivatizing the analyte with a chiral agent can create diastereomeric pairs that may be separable on a standard achiral column. However, this adds complexity to the process with additional reaction and removal steps.

Problem: Peak tailing or asymmetry for the Fluprostenol peak in reverse-phase HPLC.

Cause:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of Fluprostenol, leading to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Fluprostenol's carboxylic acid group, it can exist in both ionized and non-ionized forms, resulting in peak distortion.

  • Column Overload: Injecting too much sample can lead to peak asymmetry.

Solution:

  • Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize silanol interactions.

  • Adjust Mobile Phase pH: Buffer the mobile phase to a pH at least 2 units away from the analyte's pKa. For the carboxylic acid group of Fluprostenol, a lower pH (e.g., pH 2.5-3.5) will ensure it is in its protonated form, leading to better peak shape.

  • Add an Ion-Pairing Agent: In some cases, adding a small amount of an ion-pairing agent to the mobile phase can improve peak shape.

  • Reduce Sample Concentration: Perform a loading study to determine the optimal sample concentration that does not lead to column overload.

Crystallization and Precipitation

Problem: Difficulty in inducing crystallization of a Fluprostenol intermediate.

Cause:

  • High Solubility: The intermediate may be highly soluble in the chosen solvent.

  • Presence of Impurities: Impurities can sometimes inhibit nucleation and crystal growth.

  • Inappropriate Solvent System: The solvent system may not be optimal for creating the necessary supersaturation for crystallization.

Solution:

  • Antisolvent Addition: Introduce an antisolvent (a solvent in which the compound is poorly soluble) to a solution of the intermediate to induce precipitation. The rate of addition and the final solvent/antisolvent ratio are critical parameters to control.

  • Temperature Control: Cooling crystallization can be effective. Determine the solubility curve of the intermediate in a given solvent at different temperatures to design an appropriate cooling profile.

  • Seeding: Add a small number of seed crystals of the desired intermediate to the supersaturated solution to promote nucleation.

  • Solvent Screening: Conduct a systematic solvent screening to identify single or mixed solvent systems that provide a good balance of solubility at higher temperatures and low solubility at lower temperatures.

Problem: Co-precipitation of impurities with the desired product.

Cause: Structurally similar impurities may have comparable solubility profiles and can get incorporated into the crystal lattice of the desired compound.

Solution:

  • Recrystallization: Perform one or more recrystallization steps. Dissolve the impure solid in a minimal amount of a suitable hot solvent and allow it to cool slowly. The desired compound should crystallize out in a purer form, leaving more of the impurities in the mother liquor.

  • Optimize Crystallization Conditions: Adjusting the cooling rate, agitation, and solvent system can influence the selectivity of the crystallization process. Slower cooling rates often lead to higher purity crystals.

  • Slurry Resuspension: Stirring the crystalline material in a solvent in which it is sparingly soluble can help to wash away surface impurities and may allow for the dissolution and reprecipitation of the solid into a more stable, purer crystalline form.

Quantitative Data Summary

While specific quantitative data for industrial-scale Fluprostenol purification is often proprietary, the following table summarizes representative data for prostaglandin synthesis and purification based on available literature.

ParameterTypical Range/ValueNotes
Synthesis Yield (Final Steps) 30-70%Highly dependent on the specific synthetic route and scale. For example, one chemoenzymatic synthesis reported a 51% yield for Fluprostenol from a key intermediate.[10]
Purity after Chromatography >98%Preparative HPLC is capable of achieving high purity levels.[11]
Purity after Crystallization >99%Crystallization is a powerful technique for removing specific impurities, such as stereoisomers, and can often yield very high purity material.[3]
Key Impurity Levels (e.g., 15-epi-isomer) <0.5%Regulatory guidelines often require strict control of stereoisomeric impurities.

Experimental Protocols

Example Protocol 1: Purification of a Protected Fluprostenol Intermediate by Silica (B1680970) Gel Chromatography

This protocol is a representative example for the purification of a silyl-protected Fluprostenol intermediate.

  • Column Preparation:

    • Select a silica gel column with appropriate dimensions for the amount of crude material.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

    • Pack the column with the slurry, ensuring a well-compacted and uniform bed.

  • Sample Preparation and Loading:

    • Dissolve the crude intermediate in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase mixture (e.g., 90:10 n-hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the separation and should be developed using thin-layer chromatography (TLC).

    • Maintain a constant flow rate appropriate for the column dimensions.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure desired intermediate.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Example Protocol 2: Removal of 15-epi-Isomer by Crystallization

This protocol provides a general approach for the purification of a Fluprostenol intermediate by crystallization to remove diastereomeric impurities.

  • Solvent Selection:

    • Identify a suitable solvent system. This may be a single solvent or a binary mixture (e.g., ethyl acetate/hexane or acetone/diisopropyl ether).[12] The ideal system will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

  • Dissolution:

    • Dissolve the impure material in the minimum amount of the chosen hot solvent or solvent mixture.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for selective crystallization and to avoid trapping impurities.

    • For further yield, the solution can be cooled to a lower temperature (e.g., 0-4 °C).

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual mother liquor containing the dissolved impurities.

    • Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis:

    • Analyze the purity of the crystallized material and the mother liquor by a suitable analytical method (e.g., chiral HPLC) to determine the efficiency of the impurity removal.

Visualizations

Fluprostenol FP Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq activates EGFR EGFR FP_receptor->EGFR transactivates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Raf Raf EGFR->Raf Fluprostenol Fluprostenol Fluprostenol->FP_receptor binds Ca2 Ca²⁺ Mobilization (from ER) IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates PKC->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Gene Transcription) ERK->Cellular_Response leads to

Caption: Fluprostenol signaling via the FP receptor.

Generalized Experimental Workflow for Fluprostenol Purification

Purification_Workflow Start Crude Synthesis Product Extraction Aqueous Workup & Extraction Start->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Evaporation1 Solvent Evaporation Chromatography->Evaporation1 Crystallization Crystallization/ Precipitation Evaporation1->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Pure Fluprostenol or Intermediate Drying->Final_Product QC_Analysis QC Analysis (HPLC, LC-MS) Final_Product->QC_Analysis

Caption: Generalized purification workflow.

References

Technical Support Center: Troubleshooting the Wittig Olefination Step in Travoprost Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Travoprost. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during the critical Wittig olefination step.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Wittig olefination in the synthesis of Travoprost?

The Wittig reaction is a crucial step in the synthesis of Travoprost, a prostaglandin (B15479496) F2α analog. It is employed to introduce the α-side chain onto the cyclopentane (B165970) core of the molecule. This reaction specifically forms the cis-double bond at the C5-C6 position, which is a key structural feature of the final active pharmaceutical ingredient. The reaction typically involves the coupling of a Corey lactol derivative (an aldehyde precursor) with a phosphonium (B103445) ylide, usually derived from (4-carboxybutyl)triphenylphosphonium bromide.

Q2: What is the most common side reaction observed during the Wittig olefination for Travoprost?

The most frequently encountered side reaction is the formation of the undesired 5,6-trans (E)-isomer of Travoprost instead of the desired cis (Z)-isomer.[1][2][3][4] This stereochemical impurity can be challenging to separate from the final product and impacts the overall yield and purity of the active pharmaceutical ingredient.

Q3: What other potential side products or impurities should I be aware of?

Besides the 5,6-trans isomer, other process-related impurities can arise. These may include:

  • Triphenylphosphine (B44618) oxide: This is a ubiquitous byproduct of the Wittig reaction and needs to be efficiently removed during workup and purification.[5]

  • Unreacted starting materials: Incomplete reaction can lead to the presence of the initial aldehyde (Corey lactol derivative) and the phosphonium salt or ylide.

  • Byproducts from the ylide: The phosphonium ylide itself, particularly if not handled under inert and anhydrous conditions, can undergo side reactions.

  • Degradation products: Prostaglandins can be sensitive to pH and temperature, so improper workup or purification conditions may lead to degradation.

Troubleshooting Guide

Issue 1: Low yield of the desired cis-isomer and high formation of the 5,6-trans isomer.

This is a common challenge related to the stereoselectivity of the Wittig reaction.

Possible Causes and Solutions:

CauseRecommended Action
Reaction Temperature Elevated temperatures can favor the formation of the more thermodynamically stable trans-isomer. Running the reaction at lower temperatures, typically between -25°C and +10°C, has been shown to significantly reduce the formation of the trans-isomer to less than 3%, compared to 6-8% at ambient temperature in similar prostaglandin syntheses.[6]
Base Selection The choice of base for generating the ylide can influence the stereochemical outcome. For non-stabilized ylides, which typically favor the Z-alkene, strong bases like sodium amide or sodium methylsulfinylmethide are often used. The reaction conditions for ylide formation should be carefully controlled.
Solvent Effects The polarity of the solvent can impact the stability of the intermediates in the Wittig reaction mechanism. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. Experimenting with solvent systems may help optimize the cis:trans ratio.
Salt Effects The presence of lithium salts can sometimes influence the stereoselectivity, potentially leading to a higher proportion of the E-alkene. Using salt-free ylides or bases that do not introduce lithium ions (e.g., sodium or potassium bases) can favor the formation of the Z-isomer.

Logical Workflow for Troubleshooting Stereoselectivity

G start High 5,6-trans Isomer Content temp Check Reaction Temperature start->temp low_temp Action: Lower Reaction Temperature (-25°C to +10°C) temp->low_temp If high base Evaluate Base Used for Ylide Generation change_base Action: Use Na- or K-based Strong Base base->change_base If Li-based solvent Assess Solvent System optimize_solvent Action: Experiment with Aprotic Solvents (THF, DMSO) solvent->optimize_solvent If suboptimal salt Consider Salt Effects salt_free Action: Use Salt-Free Ylide Conditions salt->salt_free If Li salts present low_temp->base change_base->solvent optimize_solvent->salt end Improved cis:trans Isomer Ratio salt_free->end

Caption: Troubleshooting workflow for high 5,6-trans isomer formation.

Issue 2: Difficulty in removing triphenylphosphine oxide.

Triphenylphosphine oxide is a common byproduct that can complicate the purification of the desired product due to its polarity and solubility.

Possible Causes and Solutions:

CauseRecommended Action
High Polarity of Byproduct Triphenylphosphine oxide is more polar than the desired prostaglandin ester. This difference in polarity can be exploited for separation.
Crystallization In some cases, triphenylphosphine oxide can be removed by crystallization from a suitable solvent system.
Chromatography Silica (B1680970) gel column chromatography is a standard method for separating triphenylphosphine oxide from the less polar product. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically effective.

Experimental Protocols

General Protocol for the Wittig Reaction in Travoprost Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add (4-carboxybutyl)triphenylphosphonium bromide.

    • Add anhydrous dimethyl sulfoxide (DMSO) and stir until the salt is suspended.

    • Cool the mixture to a suitable temperature (e.g., 0°C).

    • Slowly add a strong base, such as sodium amide or sodium methylsulfinylmethide (prepared from sodium hydride and DMSO), to generate the ylide. The formation of the ylide is often indicated by a color change (e.g., to orange-red).

    • Allow the reaction to stir at a controlled temperature for a specified time to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the Corey lactol derivative (the aldehyde precursor) in an anhydrous solvent like THF.

    • Cool the aldehyde solution to the desired reaction temperature (e.g., -15°C to 0°C).

    • Slowly add the pre-formed ylide solution to the aldehyde solution via a cannula or dropping funnel.

    • Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired product from triphenylphosphine oxide and other impurities. The 5,6-trans isomer may co-elute or elute very closely to the desired cis-isomer, often requiring careful chromatography or further purification steps. In some industrial processes, purification of intermediates by crystallization is employed to remove unwanted isomers.

Signaling Pathway of the Wittig Reaction

The following diagram illustrates the key steps in the Wittig reaction mechanism.

G cluster_0 Ylide Formation cluster_1 Olefin Formation phosphonium_salt Phosphonium Salt (R-CH2-P+Ph3 Br-) ylide Phosphonium Ylide (R-CH=PPh3) phosphonium_salt->ylide + Base base Strong Base (e.g., NaNH2) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Aldehyde aldehyde Aldehyde (R'-CHO) alkene Alkene (R-CH=CH-R') oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction.

Quantitative Data Summary

The following table summarizes the quantitative data found regarding the formation of the 5,6-trans isomer in a prostaglandin synthesis analogous to that of Travoprost.

Reaction ParameterCondition5,6-trans Isomer Formation (%)Reference
TemperatureAmbient (~20°C)6 - 8[6]
Temperature-25°C to +10°C< 3[6]

Note: This data is for the synthesis of Carboprost (B24374), a closely related prostaglandin, and serves as a valuable reference for optimizing the Travoprost synthesis.

This technical support guide provides a starting point for addressing common issues in the Wittig olefination step of Travoprost synthesis. For further assistance, detailed analytical characterization of reaction mixtures is recommended to identify specific impurities and optimize reaction conditions accordingly.

References

Degradation pathways of Fluprostenol lactone diol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of prostaglandin (B15479496) analogues, with a focus on intermediates structurally similar to Fluprostenol lactone diol. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for prostaglandin analogues like Fluprostenol and its intermediates?

A1: Prostaglandin analogues are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis often targets ester or amide groups present in the molecule, leading to the formation of the corresponding carboxylic acid and alcohol or amine.[2][4] Oxidation can occur at various sites, particularly allylic positions, leading to the formation of epoxides, ketones, or other oxygenated derivatives.[5][6] Photodegradation can lead to complex mixtures of products through various reactions, including isomerization and cleavage of chemical bonds.[7][8]

Q2: We are observing unexpected peaks in our chromatogram during a stability study. How can we identify these unknown degradants?

A2: The appearance of unexpected peaks is a common issue in stability studies. To identify these, a systematic approach is recommended. First, ensure that the peaks are not artifacts from the mobile phase, sample matrix, or system contamination. If the peaks are genuine degradants, techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for obtaining molecular weight and fragmentation data, which can help in structure elucidation.[9][10] Comparison with forced degradation samples can also help in identifying the likely structures.

Q3: Our forced degradation study under acidic conditions shows no significant degradation. What should we do?

A3: If a drug substance is stable under initial stress conditions, it is necessary to employ more stringent conditions to achieve adequate degradation (typically 5-20%).[11][12] This can be achieved by increasing the temperature, extending the exposure time, or using a higher concentration of the acid. However, it is crucial to avoid overly harsh conditions that might lead to secondary degradation, not representative of real-world stability.[9][11] If the molecule is inherently stable to acid hydrolysis, this should be documented and scientifically justified.

Q4: How can we prevent or minimize the degradation of our prostaglandin analogue during formulation and storage?

A4: To enhance stability, several strategies can be employed. For hydrolytically unstable compounds, formulation in a non-aqueous vehicle or as a lyophilized powder for reconstitution can prevent degradation.[2][3] To prevent oxidation, the use of antioxidants and chelating agents, along with packaging under an inert atmosphere (e.g., nitrogen), is effective.[2][5] Photostability can be improved by using light-protective packaging, such as amber vials or bottles.[3][7]

Troubleshooting Guides

Issue 1: Poor Mass Balance in Forced Degradation Studies

Symptom: The sum of the assay of the parent drug and the known degradation products is significantly less than 100%.

Possible Causes:

  • Formation of non-UV active degradants.

  • Precipitation of the drug or degradation products.

  • Adsorption of the drug or degradants onto the container surface.

  • Formation of volatile degradants.

Troubleshooting Steps:

  • Use a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in parallel with a UV detector to check for non-chromophoric degradants.

  • Visually inspect the sample vials for any precipitation. If observed, try a different solvent or a lower concentration.

  • Use silanized glassware to minimize adsorption.

  • For suspected volatile degradants, headspace gas chromatography (GC) can be employed for analysis.

Issue 2: Inconsistent Results in Thermal Degradation Studies

Symptom: High variability in the percentage of degradation under the same temperature conditions.

Possible Causes:

  • Inaccurate temperature control in the stability chamber or oven.

  • Non-uniform heat distribution within the chamber.

  • Interaction with the container closure system at elevated temperatures.

Troubleshooting Steps:

  • Validate the temperature control and uniformity of the stability chamber using calibrated thermocouples.

  • Ensure that samples are placed in a consistent location within the chamber for each run.

  • Evaluate the potential for leaching or interaction with the container by running a blank with the container and solvent at the test temperature.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare stock solutions of the prostaglandin analogue in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to achieve the desired final concentration. Incubate the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to achieve the desired final concentration. Incubate the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate the solution at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Forced Oxidation Study
  • Preparation of Solution: Prepare a stock solution of the prostaglandin analogue in a suitable organic solvent.

  • Oxidative Stress: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to achieve the desired final concentration.

  • Incubation: Keep the solution at room temperature and protect it from light for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis. It may be necessary to quench the reaction with an agent like sodium sulfite.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solution of the prostaglandin analogue and place it in a photostability chamber. Also, prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Prostaglandin Analogue

Stress Condition% DegradationMajor Degradation Products (RRT)
0.1 M HCl, 60°C, 24h12.5DP1 (0.85), DP2 (1.15)
0.1 M NaOH, 60°C, 24h25.8DP3 (0.72)
3% H₂O₂, RT, 24h18.2DP4 (0.91), DP5 (1.08)
Light Exposure8.5DP6 (1.22)

Table 2: HPLC Method Parameters for Stability Indicating Assay

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30-70% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature30°C

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Prostaglandin_Ester Prostaglandin Ester Acid_Base Acid/Base Catalysis Prostaglandin_Ester->Acid_Base Carboxylic_Acid Carboxylic Acid Acid_Base->Carboxylic_Acid Alcohol Alcohol Acid_Base->Alcohol Prostaglandin Prostaglandin Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Prostaglandin->Oxidizing_Agent Epoxide Epoxide Derivative Oxidizing_Agent->Epoxide

Caption: Hypothetical degradation pathways for a prostaglandin analogue.

G start Start Forced Degradation Study prep_samples Prepare Samples (Acid, Base, Peroxide, Light, Heat) start->prep_samples stress_samples Apply Stress Conditions prep_samples->stress_samples analyze_samples Analyze by HPLC-UV/MS stress_samples->analyze_samples eval_degradation Evaluate Degradation (5-20%?) analyze_samples->eval_degradation adjust_conditions Adjust Stress Conditions eval_degradation->adjust_conditions No identify_products Identify Degradation Products eval_degradation->identify_products Yes adjust_conditions->stress_samples validate_method Validate Stability- Indicating Method identify_products->validate_method

Caption: Workflow for a forced degradation study.

References

Navigating the Synthesis of Prostaglandins: A Technical Support Center for Overcoming Poor Solubility of Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate synthesis of prostaglandins, encountering poorly soluble intermediates is a common yet significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, ensuring smoother, more efficient, and higher-yielding synthetic workflows.

The complex structures of prostaglandin (B15479496) intermediates, often featuring a combination of polar functional groups and nonpolar carbon skeletons, can lead to limited solubility in common reaction solvents. This poor solubility can result in reaction failures, low yields, and purification difficulties. This guide offers practical solutions and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Which prostaglandin intermediates are known for their poor solubility?

A1: While solubility is highly dependent on the specific solvent system, certain intermediates in prostaglandin synthesis are frequently reported to have limited solubility. Key examples include:

  • Corey Lactone and its Derivatives: These are fundamental building blocks in many prostaglandin syntheses. While soluble in polar aprotic solvents like DMSO and DMF, their solubility can be limited in less polar ethers and hydrocarbon solvents often used in subsequent reaction steps.

  • Enone Intermediates: The introduction of the α,β-unsaturated ketone moiety can decrease solubility in certain nonpolar solvents.

  • Crystalline Intermediates: Many prostaglandin intermediates are crystalline solids, and their lattice energy can contribute to poor solubility, requiring specific solvent systems to effectively dissolve them for reactions.

Q2: My reaction has stalled, and I see solid material in the flask. What should I do?

A2: The presence of undissolved starting material is a clear indicator of a solubility issue. Here are immediate troubleshooting steps:

  • Increase Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of the solid in contact with the solvent.

  • Gentle Heating: If the reactants and reagents are thermally stable, gradually increasing the reaction temperature can significantly improve solubility. Monitor the reaction closely for any signs of decomposition.

  • Add a Co-solvent: Introduce a small amount of a co-solvent in which the intermediate is known to be more soluble. This can often be done without significantly altering the overall polarity of the reaction medium.

  • Sonication: In some cases, brief periods of sonication can help to break up solid aggregates and promote dissolution.

Q3: Can changing the solvent system negatively impact my reaction?

A3: Yes, altering the solvent system can have significant consequences beyond just solubility. It is crucial to consider the following:

  • Reaction Kinetics: The polarity of the solvent can influence the rate of reaction.

  • Stereoselectivity: In stereoselective reactions, the solvent can play a critical role in the stereochemical outcome.[1] A change in solvent could lead to a different diastereomeric or enantiomeric ratio.

  • Reagent Stability: Some reagents may not be stable or may react differently in certain solvents.

  • Work-up and Purification: The choice of solvent will impact the subsequent extraction and purification steps.

It is always advisable to first consult the literature for solvent compatibility with the specific class of reaction you are performing.

Troubleshooting Guides

Issue 1: An Intermediate Precipitates Out of Solution During a Reaction

Root Cause: The solubility of the intermediate decreases as the reaction progresses, often due to a change in the composition of the reaction mixture or a temperature change.

Solutions:

  • Solvent System Optimization: The most robust solution is to identify a solvent or solvent mixture that can maintain the solubility of all components throughout the reaction.

  • Co-solvency: The addition of a co-solvent can be a powerful technique to enhance solubility. The choice of co-solvent should be based on the polarity of the intermediate. For nonpolar intermediates, adding a more nonpolar co-solvent like toluene (B28343) or hexane (B92381) to a polar solvent might be effective, and vice-versa.

  • "One-Pot" or Telescoped Reactions: In some cases, isolating a problematic intermediate can be avoided by performing a "one-pot" or telescoped reaction sequence where the intermediate is generated and consumed in situ.

Issue 2: Low Yields in Grignard Reactions Due to Poor Reagent or Intermediate Solubility

Root Cause: Grignard reagents and their adducts can sometimes have limited solubility in standard ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), leading to incomplete reactions.

Solutions:

  • Solvent Choice: THF is generally a better solvent for synthesizing Grignard reagents than diethyl ether due to its higher solvating power for magnesium salts.[2]

  • Co-solvents: For particularly challenging cases, the addition of a non-polar aromatic solvent like toluene can sometimes improve the solubility of organomagnesium compounds.[3]

  • Temperature Control: While Grignard reactions are often initiated at room temperature or with gentle heating, maintaining a consistent temperature is crucial. Overheating can lead to side reactions and decomposition, which can be exacerbated by poor solubility.

Quantitative Data: Solubility of Prostaglandin Intermediates

The following table summarizes the solubility of key prostaglandin intermediates in various organic solvents. This data can serve as a starting point for solvent selection and optimization.

IntermediateSolventSolubility
(-)-Corey lactone diol Ethanol~10 mg/mL
DMSO~30 mg/mL
Dimethyl formamide (B127407) (DMF)~50 mg/mL
(-)-Corey lactone benzoate Ethanol~39.7 mg/mL
DMSO~25.3 mg/mL
Dimethyl formamide (DMF)~40.3 mg/mL
Prostaglandin F2α (PGF2α) Ethanol~100 mg/mL
DMSO~100 mg/mL
Dimethyl formamide (DMF)~100 mg/mL
PBS (pH 7.2)~10 mg/mL[4]

Experimental Protocols

Protocol 1: Co-solvent Screening for a Poorly Soluble Intermediate

This protocol outlines a systematic approach to identifying an effective co-solvent system.

Materials:

  • Poorly soluble prostaglandin intermediate

  • Primary reaction solvent

  • A selection of co-solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, methanol)

  • Small-scale reaction vials (e.g., 1-dram vials) with stir bars

  • Heating block or oil bath

Procedure:

  • To a series of vials, add a pre-weighed amount of the poorly soluble intermediate.

  • To each vial, add a fixed volume of the primary reaction solvent.

  • Stir the mixtures at the intended reaction temperature.

  • To vials where the solid has not fully dissolved, add a co-solvent dropwise until the solid dissolves completely. Record the volume of co-solvent added.

  • For co-solvents that successfully dissolve the intermediate, run small-scale trial reactions to ensure the co-solvent does not negatively impact the reaction outcome.

  • Analyze the trial reactions by TLC, LC-MS, or NMR to assess conversion and side-product formation.

  • Select the co-solvent system that provides the best balance of solubility and reaction performance.

Protocol 2: Preparation of a Solid Dispersion of a Prostaglandin Intermediate

This technique can be useful for improving the dissolution rate of a solid intermediate in the reaction medium.

Materials:

  • Poorly soluble prostaglandin intermediate

  • A hydrophilic carrier (e.g., Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP))

  • A suitable organic solvent in which both the intermediate and the carrier are soluble (e.g., ethanol, chloroform, or a mixture)[5][6][7]

  • Rotary evaporator

Procedure:

  • Dissolve the prostaglandin intermediate and the hydrophilic carrier in the chosen organic solvent. The ratio of intermediate to carrier may need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).

  • Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is a solid dispersion where the intermediate is finely dispersed within the carrier matrix.

  • Scrape the solid dispersion from the flask. This material can then be added to the reaction mixture. The hydrophilic carrier will help to rapidly dissolve the intermediate.

Visualizing the Workflow: Troubleshooting Poor Solubility

The following diagram illustrates a logical workflow for addressing solubility issues during prostaglandin synthesis.

G start Reaction Stalls or Precipitate Forms check_agitation Increase Agitation? start->check_agitation gentle_heat Apply Gentle Heat? check_agitation->gentle_heat No Improvement continue_reaction Continue Reaction check_agitation->continue_reaction Yes, Solid Dissolves cosolvent Add Co-solvent? gentle_heat->cosolvent No Improvement gentle_heat->continue_reaction Yes, Solid Dissolves sonicate Sonicate? cosolvent->sonicate No Improvement cosolvent->continue_reaction Yes, Solid Dissolves dissolved Solid Dissolves? sonicate->dissolved Check dissolved->continue_reaction Yes optimize Optimize Solvent System (See Protocol 1) dissolved->optimize No solid_dispersion Consider Solid Dispersion (See Protocol 2) optimize->solid_dispersion

Caption: Troubleshooting workflow for poor intermediate solubility.

By systematically addressing solubility challenges with the strategies and protocols outlined in this technical support center, researchers can enhance the efficiency and success rate of their prostaglandin syntheses.

References

Validation & Comparative

A Comparative Guide to Fluprostenol Lactone Diol and Other Prostaglandin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fluprostenol lactone diol with other key precursors in the synthesis of prostaglandins (B1171923), particularly focusing on PGF2α analogs like Fluprostenol. The comparison is based on available experimental data on synthetic efficiency and the strategic role of these precursors in total synthesis.

Introduction to Prostaglandin (B15479496) Precursors

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their analogs valuable therapeutic agents. The total synthesis of these complex molecules is a significant challenge in medicinal chemistry. A common and effective strategy involves the use of key intermediates, or precursors, that contain the core cyclopentane (B165970) ring structure of the prostaglandin molecule. These precursors are then elaborated to the final active pharmaceutical ingredient.

This compound is a key intermediate in the synthesis of Fluprostenol, a potent F2α prostaglandin analog. It contains the essential stereochemistry and functional groups that are elaborated to form the final drug substance.

A primary alternative and widely studied prostaglandin precursor is Corey lactone diol (and its derivatives). This compound has been a cornerstone in the synthesis of numerous prostaglandins for decades and serves as a benchmark for new synthetic routes.

This guide will compare these precursors by examining their roles in established synthetic pathways, focusing on the overall efficiency of the syntheses in which they are employed.

Comparison of Synthetic Efficiency

Direct head-to-head comparisons of the stability and biological activity of the precursor molecules themselves are not extensively reported in the literature, as they are primarily valued as synthetic intermediates. Therefore, a meaningful way to compare their performance is to analyze the overall yields of the final prostaglandin products in synthetic routes that utilize these precursors.

The following table summarizes the overall yields for the synthesis of Fluprostenol and other PGF2α analogs from different starting materials, highlighting the efficiency of pathways that proceed via lactone diol intermediates.

Prostaglandin AnalogPrecursor TypeKey Starting MaterialNumber of StepsOverall YieldReference
Fluprostenol Lactone Diol IntermediateDichloro-containing bicyclic ketone123.8–8.4%[1]
PGF2α Lactone Diol IntermediateDichloro-containing bicyclic ketone113.8–8.4%[1]
Cloprostenol Lactone Diol IntermediateDichloro-containing bicyclic ketone113.8–8.4%[1]
Bimatoprost Lactone Diol IntermediateDichloro-containing bicyclic ketone123.8–8.4%[1]
Travoprost (B1681362) Lactone Diol IntermediateDichloro-containing bicyclic ketone123.8–8.4%[1]
Corey Lactone Diol Not ApplicableDicyclopentadieneNot specifiedNot specified[2]
Corey Lactone Not Applicable2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acidOne-potNot specified[3]

Note: The yields reported for the chemoenzymatic synthesis are for the entire multi-step sequence to the final prostaglandin analog, not for the synthesis of the lactone diol intermediate itself. The data illustrates the efficiency of a unified strategy that employs a common lactone diol precursor.

Experimental Protocols

Detailed experimental protocols for key reactions in the synthesis of prostaglandins via lactone diol precursors are provided below. These are based on established and reported synthetic methods.

Protocol 1: Chemoenzymatic Synthesis of Prostaglandin Analogs via a Lactone Diol Intermediate[1]

This protocol outlines the key steps in a unified chemoenzymatic synthesis of Fluprostenol and other prostaglandin analogs.

Step 1: Baeyer-Villiger Oxidation of Bicyclic Ketone

  • A Baeyer-Villiger monooxygenase (BVMO) is used to catalyze the stereoselective oxidation of a dichloro-containing bicyclic ketone. This enzymatic step establishes the key lactone functionality with high enantiomeric excess (99% ee).

Step 2: Conversion of Lactone to Lactone Diol

  • The resulting lactone is converted to the corresponding lactone diol through a series of chemical transformations.

Step 3: Horner-Wadsworth-Emmons Olefination

  • The lactone diol is then oxidized to the corresponding aldehyde.

  • The aldehyde is subjected to a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide to introduce the α-chain of the prostaglandin. This reaction is highly stereoselective, typically yielding the (E)-alkene.

Step 4: Ketoreductase-catalyzed Reduction

  • A ketoreductase (KRED) is employed for the diastereoselective reduction of the enone intermediate to establish the correct stereochemistry of the 15-hydroxyl group.

Step 5: Final Elaboration to Prostaglandin Analog

  • The resulting intermediate is then converted to the final prostaglandin analog (e.g., Fluprostenol) through standard chemical transformations.

Protocol 2: Synthesis of Corey Lactone Diol[2]

This protocol describes a common method for the synthesis of the versatile Corey lactone diol.

Step 1: Depolymerization of Dicyclopentadiene

Step 2: Cyclization

  • The freshly prepared cyclopentadiene is reacted with a suitable dienophile in a Diels-Alder reaction to form a bicyclic intermediate.

Step 3: Oxidation and Rearrangement

  • The bicyclic intermediate undergoes a series of oxidation and rearrangement reactions to form the Corey lactone structure.

Step 4: Hydrolysis

  • The lactone is hydrolyzed to the corresponding diol, yielding Corey lactone diol.

Signaling Pathway and Experimental Workflow Diagrams

Prostaglandin F2α (PGF2α) Receptor Signaling Pathway

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. Fluprostenol is an analog of PGF2α and acts as an agonist at the Prostaglandin F receptor (FP receptor). The binding of PGF2α or its analogs to the FP receptor initiates a signaling cascade that leads to various physiological responses.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / Fluprostenol FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor binds Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: PGF2α Receptor Signaling Pathway.

Experimental Workflow: Chemoenzymatic Synthesis of Fluprostenol

The following diagram illustrates the key stages in the chemoenzymatic synthesis of Fluprostenol, highlighting the central role of the lactone diol intermediate.

Chemoenzymatic_Synthesis Start Dichloro-containing bicyclic ketone BVMO Baeyer-Villiger Monooxygenase (BVMO) Oxidation Start->BVMO Lactone Chloro-lactone BVMO->Lactone Conversion Chemical Conversion Lactone->Conversion LactoneDiol Fluprostenol Lactone Diol Conversion->LactoneDiol Oxidation Oxidation LactoneDiol->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde HWE Horner-Wadsworth-Emmons Olefination Aldehyde->HWE Enone Enone Intermediate HWE->Enone KRED Ketoreductase (KRED) Reduction Enone->KRED FinalIntermediate Protected Fluprostenol KRED->FinalIntermediate Deprotection Deprotection FinalIntermediate->Deprotection Fluprostenol Fluprostenol Deprotection->Fluprostenol

Caption: Chemoenzymatic Synthesis of Fluprostenol.

Logical Relationship: Precursor to Final Product

The synthesis of complex molecules like Fluprostenol relies on a logical progression from a strategically chosen precursor to the final active molecule. The lactone diol serves as a critical node in this pathway, embodying the core structure and stereochemistry that is essential for the final product's biological activity.

Logical_Relationship Precursor Prostaglandin Precursor (e.g., Lactone Diol) CoreStructure Core Cyclopentane Ring with Stereocenters Precursor->CoreStructure provides SideChainA α-Side Chain Installation CoreStructure->SideChainA SideChainO ω-Side Chain Installation & Modification CoreStructure->SideChainO FinalProduct Final Prostaglandin Analog (e.g., Fluprostenol) SideChainA->FinalProduct SideChainO->FinalProduct BioActivity Biological Activity FinalProduct->BioActivity

Caption: Precursor to Product Logic.

Conclusion

Both this compound and Corey lactone diol are pivotal precursors in the synthesis of PGF2α analogs. The choice of precursor is often dictated by the overall synthetic strategy, including the desired efficiency, stereocontrol, and scalability. The chemoenzymatic approach utilizing a lactone diol intermediate derived from a bicyclic ketone offers a unified and efficient route to a range of valuable prostaglandin analogs, including Fluprostenol.[1] While Corey lactone-based syntheses are well-established, this newer approach demonstrates the power of combining biocatalysis and chemical synthesis to achieve high efficiency and stereoselectivity. Further research focusing on direct, quantitative comparisons of these precursors will provide deeper insights for process optimization and the development of novel synthetic strategies.

References

A Comparative Guide to Prostaglandin Synthesis: Fluprostenol Lactone Diol vs. Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of prostaglandin (B15479496) synthesis, the strategic selection of key intermediates is paramount to achieving high efficiency, stereoselectivity, and overall yield. Among the plethora of synthons, the Corey lactone diol has long been revered as a cornerstone intermediate, providing a versatile scaffold for the construction of a wide array of prostaglandins (B1171923). However, for the synthesis of specific prostaglandin analogues such as fluprostenol (B1673476), specialized intermediates like fluprostenol lactone diol have emerged. This guide offers a detailed comparison of these two critical lactone diols, presenting experimental data, synthetic protocols, and relevant biological pathways to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

At a Glance: Structural and Synthetic Overview

The Corey lactone diol, chemically known as (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, provides a fundamental bicyclic core upon which the two characteristic side chains of prostaglandins are elaborated.[1][2] In contrast, this compound, or (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, is a more advanced intermediate that already incorporates the complete ω-side chain of fluprostenol.[3][4]

The classical approach to prostaglandin synthesis via the Corey lactone diol involves a multi-step sequence to introduce the α- and ω-side chains.[5] Syntheses utilizing this compound, while tailored for a specific target, can offer a more direct route to fluprostenol and its analogues.[6]

Performance in Prostaglandin Synthesis: A Quantitative Comparison

The efficiency of a synthetic route is often measured by the yields of its key transformations. The following tables summarize the reported yields for the synthesis of prostaglandins utilizing either Corey lactone diol or an analogous pathway leading to fluprostenol.

Table 1: Synthesis of Prostaglandin F2α via Corey Lactone Diol

StepTransformationReagentsYield (%)Reference
1Oxidation of primary alcohol to aldehydeCollins reagent (CrO₃·2Pyr)~70% (2 steps)[5]
2Horner-Wadsworth-Emmons olefination (ω-chain)NaH, DME70%[5]
3Reduction of C15 ketoneZn(BH₄)₂49% (for 15S-epimer)[5]
4Protection of hydroxyl groupsDihydropyran, TsOHNot specified[5]
5Reduction of lactone to lactolDiisobutylaluminum hydride (DIBAL-H)Not specified[5]
6Wittig reaction (α-chain)Dimsyl sodium80% (3 steps)[5]
7DeprotectionAcetic acid, water90%[5]

Table 2: Unified Synthesis of Fluprostenol

StepTransformationReagentsYield (%)Reference
1Baeyer-Villiger oxidation of bicyclic ketoneCHMORhodo1, GDH, NADP⁺, FAD38%[6][7]
2DechlorinationZinc powder90%[7]
3Prins reaction and deformylationHCOOH/H₂SO₄, paraformaldehyde; NaOMe81% (2 steps)[7]
4Regioselective p-phenylbenzoylationPPBCl, DIPEA, CuCl₂, Ad973%[7]
5Horner-Wadsworth-Emmons olefination (ω-chain)Phosphonate, KHMDSNot specified[6]
6Diastereoselective reduction of enoneKRED, isopropanol99:1 dr[6]
7Hydrolysis of PPB esterK₂CO₃, MeOHNot specified[6]
8Reduction of lactone and Wittig reaction (α-chain)DIBAL-H; Wittig reagent51% (3 steps)[6][7]

Synthetic Pathways and Methodologies

The strategic differences in employing Corey lactone diol versus a more functionalized lactone are best illustrated by their respective synthetic pathways.

Prostaglandin Synthesis from Corey Lactone Diol

The synthesis of prostaglandins from Corey lactone diol is a well-trodden path in organic chemistry. The general strategy involves the sequential installation of the ω- and α-side chains onto the lactone core.

G Corey_Lactone_Diol Corey Lactone Diol Corey_Aldehyde Corey Aldehyde Corey_Lactone_Diol->Corey_Aldehyde Oxidation Enone Enone Intermediate Corey_Aldehyde->Enone Horner-Wadsworth-Emmons (ω-chain addition) Protected_Diol Protected Diol Enone->Protected_Diol Reduction & Protection Lactol Lactol Protected_Diol->Lactol Lactone Reduction Protected_PGF2a Protected PGF2α Lactol->Protected_PGF2a Wittig Reaction (α-chain addition) PGF2a Prostaglandin F2α Protected_PGF2a->PGF2a Deprotection

Synthetic route to PGF2α from Corey Lactone Diol.
Experimental Protocol: Oxidation of Corey Lactone Diol to Corey Aldehyde

To a solution of Corey lactone diol in dichloromethane, Collins reagent (a complex of chromium trioxide and pyridine) is added at 0 °C. The reaction mixture is stirred for a designated period while being monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the Corey aldehyde.[5]

Unified Synthesis of Fluprostenol

A more recent chemoenzymatic approach allows for a unified synthesis of several prostaglandins, including fluprostenol, from a common bicyclic ketone precursor.[6][7] This pathway generates a diol intermediate that is analogous in function to the Corey lactone diol but is elaborated differently.

G Bicyclic_Ketone Bicyclic Ketone Lactone_7a Lactone Intermediate Bicyclic_Ketone->Lactone_7a Baeyer-Villiger Oxidation Diol_10 Diol Intermediate Lactone_7a->Diol_10 Dechlorination, Prins Reaction, Deformylation Protected_Alcohol Protected Alcohol Diol_10->Protected_Alcohol Regioselective Protection Enone_12d Enone Intermediate Protected_Alcohol->Enone_12d Oxidation & HWE (ω-chain precursor) Lactone_13d Fluprostenol Lactone Intermediate Enone_12d->Lactone_13d Diastereoselective Reduction Fluprostenol Fluprostenol Lactone_13d->Fluprostenol Deprotection, Lactone Reduction, & Wittig (α-chain addition)

Chemoenzymatic synthesis of Fluprostenol.
Experimental Protocol: Baeyer-Villiger Oxidation

In a buffered solution, the bicyclic ketone is subjected to a Baeyer-Villiger monooxygenase (BVMO) from Rhodococcus sp. (CHMORhodo1) with glucose and glucose dehydrogenase (GDH) for cofactor regeneration (NADP⁺). The reaction mixture is incubated at a controlled temperature and shaking for a specified time. After the reaction, the product is extracted and purified to yield the corresponding lactone.[6][7]

Biological Context: Prostaglandin F2α Receptor Signaling

Both fluprostenol and prostaglandins synthesized from the Corey lactone, such as PGF2α, exert their biological effects by acting as agonists for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[8] The activation of the FP receptor initiates a cascade of intracellular signaling events.

G PGF2a PGF2α / Fluprostenol FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binding & Activation Gq_protein Gq protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_mobilization triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction) Ca_mobilization->Downstream PKC->Downstream

References

A Comparative Analysis of Chemoenzymatic vs. Traditional Synthesis of Travoprost: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) represents a critical nexus of efficiency, cost, and environmental responsibility. Travoprost (B1681362), a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma, provides a compelling case study for comparing modern chemoenzymatic approaches with traditional chemical synthesis routes. This guide offers an objective, data-driven comparison of these two methodologies, providing insights to inform strategic decisions in drug development and manufacturing.

At a Glance: Chemoenzymatic vs. Traditional Synthesis of Travoprost

MetricChemoenzymatic SynthesisTraditional Chemical Synthesis
Overall Yield 3.8 - 8.4%[1][2][3]Up to 16% (in some patented processes)[4]; can be lower in other reported routes.
Number of Steps 11-12 steps[1][2][3]Up to 22 steps (longest linear sequence of 16)[4][5]
Stereoselectivity High (e.g., >99% ee for BVMO oxidation, up to 99:1 dr for KRED reduction)[1][2]Variable, often requires chiral auxiliaries or resolution steps (e.g., 88.7% de for a key reduction)[4]
Reaction Conditions Milder (e.g., ambient temperature and pressure, neutral pH)[1][2]Often harsh (e.g., very low temperatures, use of pyrophoric and hazardous reagents)
Key Reagents Biocatalysts (e.g., Ketoreductases, Baeyer-Villiger Monooxygenases), common organic reagentsOrganometallic reagents (e.g., organocuprates), strong reducing agents (e.g., DIBAL-H), phosphonium (B103445) ylides, protecting group reagents
Environmental Impact Generally lower; use of biodegradable catalysts, often in aqueous media, reduced energy consumption.[1][2]Higher; use of hazardous and heavy metal-containing reagents, generation of toxic waste, use of volatile organic solvents.
Cost-Effectiveness Potentially lower operational costs due to fewer steps, milder conditions, and reduced waste management. Initial enzyme cost can be a factor.High costs associated with reagents, energy-intensive steps, and extensive purification.

The Chemoenzymatic Approach: Precision and Sustainability

The chemoenzymatic synthesis of Travoprost leverages the high selectivity of enzymes for key transformations, leading to a more streamlined and environmentally benign process. A representative chemoenzymatic route involves a unified strategy starting from a readily available bicyclic ketone.[1][2][3]

Key Enzymatic Transformations:
  • Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Stereoselective Oxidation: This enzymatic step is crucial for establishing the correct stereochemistry of the lactone intermediate. The use of a BVMO can achieve excellent enantiomeric excess (>99% ee), obviating the need for chiral resolution or the use of stoichiometric chiral auxiliaries.[1][2]

  • Ketoreductase (KRED)-Catalyzed Diastereoselective Reduction: The reduction of a ketone functionality to a secondary alcohol is a common challenge in prostaglandin synthesis. KREDs offer a highly efficient and stereoselective solution, achieving high diastereomeric ratios (up to 99:1 dr) under mild conditions.[1][2] This enzymatic reduction is a greener alternative to traditional methods that often employ metal hydrides with lower selectivity.

Experimental Protocols: Key Chemoenzymatic Steps

1. BVMO-Catalyzed Stereoselective Oxidation of a Bicyclic Ketone

  • Substrate: A bicyclic ketone precursor.

  • Enzyme: A suitable Baeyer-Villiger Monooxygenase (e.g., from Rhodococcus jostii).

  • Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5) at room temperature. A co-solvent such as isopropanol (B130326) may be used to improve substrate solubility. The reaction requires a cofactor, such as NADPH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose).

  • Procedure: The bicyclic ketone is added to the buffered solution containing the BVMO, NADPH, and the cofactor regeneration system. The mixture is stirred at a controlled temperature (e.g., 25-30 °C) for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically pure lactone.

2. KRED-Catalyzed Diastereoselective Reduction of an Enone Intermediate

  • Substrate: An enone intermediate in the Travoprost synthesis pathway.

  • Enzyme: A specific Ketoreductase (KRED) selected for its high diastereoselectivity for the substrate.

  • Reaction Conditions: Similar to the BVMO reaction, this step is performed in a buffered aqueous solution at or near room temperature. A cofactor (NADH or NADPH) is required and is typically regenerated in situ.

  • Procedure: The enone substrate is incubated with the KRED and the cofactor regeneration system in a buffered solution. The reaction progress is monitored by chromatography.

  • Work-up and Purification: Upon completion, the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting alcohol is purified by column chromatography.

The Traditional Chemical Synthesis: A Well-Established but Challenging Path

The traditional synthesis of Travoprost is a multi-step process that relies on classical organic reactions. While capable of producing the target molecule, it often involves more steps, harsh reaction conditions, and the use of hazardous reagents.[4][5]

Key Chemical Transformations:
  • Cuprate-Mediated Conjugate Addition: This reaction is used to introduce one of the side chains to the cyclopentenone core. It requires the use of organocopper reagents, which are sensitive to air and moisture.[4]

  • Baeyer-Villiger Oxidation: In the traditional route, this oxidation is typically carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which are potent oxidizers and require careful handling.

  • DIBAL-H Reduction: The reduction of a lactone to a lactol is a key step and is commonly achieved using diisobutylaluminium hydride (DIBAL-H) at very low temperatures (-78 °C).[6] DIBAL-H is a pyrophoric reagent that requires specialized handling procedures.

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: These reactions are employed to construct the second side chain by forming a carbon-carbon double bond. They involve the use of phosphonium ylides or phosphonate (B1237965) carbanions, which are generated using strong bases.[4][7][8]

Experimental Protocols: Key Traditional Synthesis Steps

1. Cuprate-Mediated Conjugate Addition

  • Reactants: A cyclopentenone intermediate and a suitable organocuprate reagent (e.g., a Gilman reagent).

  • Reaction Conditions: The reaction is performed in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C to 0 °C).

  • Procedure: The organocuprate reagent is prepared in situ and then added to a solution of the cyclopentenone. The reaction is stirred at low temperature until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

2. DIBAL-H Reduction of a Lactone

  • Reactant: The lactone intermediate.

  • Reagent: A solution of diisobutylaluminium hydride (DIBAL-H) in an organic solvent (e.g., toluene (B28343) or hexanes).

  • Reaction Conditions: The reaction is carried out in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere at -78 °C (dry ice/acetone bath).[9][10]

  • Procedure: The lactone solution is cooled to -78 °C, and the DIBAL-H solution is added dropwise. The reaction is stirred at this temperature for a specific time (e.g., 1-2 hours).

  • Work-up and Purification: The reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and then filtered. The filtrate is extracted, and the organic layer is processed to yield the crude lactol, which is then purified.

3. Horner-Wadsworth-Emmons (HWE) Reaction

  • Reactants: An aldehyde or ketone intermediate and a phosphonate reagent.

  • Reagents: A strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF).

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere at temperatures ranging from -78 °C to room temperature.

  • Procedure: The phosphonate is deprotonated with the strong base to form the phosphonate carbanion. The aldehyde or ketone is then added to this solution. The reaction mixture is stirred until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The resulting alkene is purified by column chromatography.

Visualizing the Synthesis Pathways

To better illustrate the workflows of both synthetic approaches, the following diagrams are provided.

Chemoenzymatic_Synthesis_Workflow start Bicyclic Ketone bvmo BVMO-catalyzed Stereoselective Oxidation start->bvmo lactone Chiral Lactone (>99% ee) bvmo->lactone intermediate_steps_1 Chemical Steps lactone->intermediate_steps_1 enone Enone Intermediate intermediate_steps_1->enone kred KRED-catalyzed Diastereoselective Reduction enone->kred alcohol Diastereomerically Enriched Alcohol kred->alcohol final_steps Final Chemical Modifications alcohol->final_steps travoprost Travoprost final_steps->travoprost

Caption: Chemoenzymatic synthesis workflow for Travoprost.

Traditional_Synthesis_Workflow start Starting Materials multi_step Multi-step Synthesis of Cyclopentenone Core start->multi_step cyclopentenone Cyclopentenone Intermediate multi_step->cyclopentenone cuprate Cuprate-mediated Conjugate Addition cyclopentenone->cuprate side_chain_1 Intermediate with First Side Chain cuprate->side_chain_1 bv_oxidation Baeyer-Villiger Oxidation side_chain_1->bv_oxidation lactone Lactone Intermediate bv_oxidation->lactone dibal_reduction DIBAL-H Reduction (-78 °C) lactone->dibal_reduction lactol Lactol Intermediate dibal_reduction->lactol wittig_hwe Wittig or HWE Reaction lactol->wittig_hwe travoprost_precursor Travoprost Precursor wittig_hwe->travoprost_precursor final_deprotection Final Deprotection and Esterification travoprost_precursor->final_deprotection travoprost Travoprost final_deprotection->travoprost

Caption: Traditional chemical synthesis workflow for Travoprost.

Conclusion: A Strategic Choice for Modern Drug Development

The chemoenzymatic synthesis of Travoprost offers significant advantages in terms of stereoselectivity, milder reaction conditions, and a reduced environmental footprint. While the overall yield may be comparable to or slightly lower than some optimized traditional routes, the benefits of fewer steps, reduced need for protecting groups, and avoidance of hazardous reagents make it an attractive option for sustainable and efficient API manufacturing.

Conversely, traditional chemical synthesis routes are well-established and may be suitable for certain manufacturing setups. However, they often come with the challenges of handling hazardous materials, managing complex reaction sequences, and dealing with significant waste streams.

For drug development professionals, the choice between these two synthetic strategies will depend on a variety of factors, including the desired scale of production, cost considerations, regulatory requirements, and a commitment to green chemistry principles. The data and experimental insights provided in this guide aim to facilitate a more informed and strategic decision-making process in the synthesis of Travoprost and other complex pharmaceutical agents.

References

Validation of Fluprostenol Lactone Diol as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Fluprostenol lactone diol as a reference standard. It includes a comparison with other prostaglandin (B15479496) intermediates, detailed experimental protocols for validation, and supporting data presented in a clear and concise format. This document is intended to assist researchers in establishing the suitability of this compound for use as a reference material in analytical testing and drug development.

This compound is a key intermediate in the synthesis of Fluprostenol, a synthetic prostaglandin analogue of PGF2α.[1][2] The purity and identity of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). As such, a well-characterized reference standard is essential for accurate quantification and impurity profiling.

Comparative Analysis of Prostaglandin Intermediate Reference Standards

The selection of a suitable reference standard is paramount for the accuracy and reliability of analytical measurements. The following table provides a comparative summary of key quality attributes for this compound and another common prostaglandin intermediate, Corey Lactone Diol.

FeatureThis compoundCorey Lactone Diol
Chemical Name (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[1](3aR,4S,5R,6aS)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2,5-diol
CAS Number 53872-60-9[1][3]32233-40-2
Molecular Formula C18H19F3O5[1][3]C8H14O4
Molecular Weight 372.34 g/mol [1][3]174.19 g/mol
Purity (Typical) ≥98%[1][3]≥98%
Identification ¹H NMR, ¹³C NMR, MS, HPLC[3]¹H NMR, ¹³C NMR, MS, HPLC
Storage -20°C[1]-20°C
Stability ≥ 2 years at -20°C[1]Data not readily available

Experimental Protocols for Validation

The following protocols outline the key experiments for the comprehensive validation of this compound as a reference standard.

Identification and Structural Confirmation

Objective: To unequivocally confirm the chemical structure of this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve approximately 5-10 mg of the substance in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum on the same sample. The number of signals and their chemical shifts should correspond to the number of carbon atoms and their respective chemical environments in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.

    • The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of this compound. Fragmentation patterns can provide further structural confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound reference standard and to separate it from any related impurities.

Method: A stability-indicating HPLC method should be developed and validated.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating prostaglandin intermediates.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 222 nm and 280 nm.[1]

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Demonstrate that the method can separate the main peak from potential impurities and degradation products. This is often assessed using forced degradation samples.

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of analyte spiked into a placebo or sample matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Stability Assessment through Forced Degradation Studies

Objective: To evaluate the intrinsic stability of this compound and to demonstrate the specificity of the analytical method.[4][5]

Procedure: Expose solutions and solid samples of this compound to various stress conditions to induce degradation. The goal is to achieve a target degradation of 5-20%.[5]

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 80°C).

  • Photostability: Expose the solid material and solutions to UV and visible light as per ICH Q1B guidelines.

Analyze the stressed samples by the validated HPLC method to assess the extent of degradation and to identify any degradation products.

Validation Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for validating a reference standard and a simplified representation of a prostaglandin signaling pathway.

Validation_Workflow cluster_0 Reference Standard Validation Workflow start Obtain Candidate Material identification Structural Identification (NMR, MS, IR) start->identification purity Purity Determination (HPLC, GC) identification->purity stability Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) purity->stability characterization Physicochemical Characterization (Melting Point, Solubility) stability->characterization documentation Certificate of Analysis (CoA) Generation characterization->documentation end Qualified Reference Standard documentation->end

Caption: Workflow for the validation of a chemical reference standard.

Prostaglandin_Signaling cluster_1 Simplified Prostaglandin Signaling Prostaglandin Prostaglandin (e.g., PGF2α) Receptor Prostaglandin Receptor (GPCR) Prostaglandin->Receptor Binding G_Protein G-Protein Activation (Gq/11) Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 -> Ca²⁺ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Response Cellular Response (e.g., Smooth Muscle Contraction) IP3->Response DAG->Response

Caption: A simplified Gq-coupled prostaglandin signaling pathway.

References

Cross-Reactivity of Fluprostenol Lactone Diol in Prostaglandin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Fluprostenol (B1673476) lactone diol in prostaglandin (B15479496) immunoassays. The data presented is essential for researchers utilizing immunoassays to measure prostaglandins (B1171923) and their analogues, ensuring accurate quantification and interpretation of results. Fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), and its metabolites, such as the lactone diol, are of significant interest in various research fields, including glaucoma treatment and veterinary medicine.[1][2] Understanding the specificity of immunoassays is paramount to avoid erroneous measurements due to the cross-reactivity with structurally similar compounds.

Comparative Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of how well the antibody binds to substances other than the target analyte. In the context of prostaglandin immunoassays, which are typically competitive assays, cross-reactivity is determined by the concentration of a related compound that is required to displace 50% of the labeled prostaglandin from the antibody, as compared to the unlabeled prostaglandin standard.

The following table summarizes the cross-reactivity of various prostaglandin analogues, including Fluprostenol lactone diol, in a commercially available (+)-Fluprostenol Enzyme Immunoassay (EIA). This data is critical for assessing the specificity of the assay and its suitability for measuring Fluprostenol in the presence of its metabolites and other related prostaglandins.

CompoundCross-Reactivity (%)
(+)-Fluprostenol100%
2,3-dinor Fluprostenol100%
This compound 100%
9-keto Fluprostenol83.0%
15(S) Fluprostenol isopropyl ester27.0%
11-keto Fluprostenol15.2%
(+)-Fluprostenol isopropyl ester10.0%
9-keto Fluprostenol isopropyl ester1.0%

Data sourced from a (+)-Fluprostenol EIA Kit.[3]

Experimental Protocols

The data presented in this guide is typically generated using a competitive enzyme immunoassay (EIA). The following is a generalized protocol for such an assay, based on commercially available kits for prostaglandins like PGE2 and PGF2α.

Principle of the Assay

Competitive enzyme immunoassays are based on the competition between the unlabeled prostaglandin in the sample and a fixed amount of enzyme-labeled prostaglandin (tracer) for a limited number of binding sites on a specific antibody. The plate is coated with an antibody that captures the antibody-antigen complex. After an incubation period, the unbound components are washed away. A substrate is then added, and the enzyme on the bound tracer converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the unlabeled prostaglandin in the sample.

Generalized Immunoassay Protocol
  • Reagent Preparation : All reagents, including standards, samples, tracer, and antibody, are brought to room temperature. A standard curve is prepared by performing serial dilutions of the prostaglandin standard.

  • Incubation : Standards and samples are added to the wells of a microplate pre-coated with a capture antibody. The specific antibody and the enzyme-labeled prostaglandin (tracer) are then added to each well. The plate is incubated to allow for competitive binding.

  • Washing : The plate is washed to remove any unbound reagents.

  • Substrate Addition and Development : A substrate solution is added to each well. The plate is incubated to allow the enzyme to react with the substrate, resulting in color development.

  • Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 405-420 nm).

  • Calculation of Results : The concentration of the prostaglandin in the samples is determined by comparing their absorbance to the standard curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate a typical competitive immunoassay workflow and the general prostaglandin signaling pathway.

Immunoassay_Workflow cluster_plate Microplate Well cluster_reagents Reagents Added cluster_binding Competitive Binding Coated_Antibody Capture Antibody Coated on Well Sample Sample (Unlabeled Prostaglandin) Binding Unlabeled and Labeled Prostaglandins Compete for Antibody Binding Sites Sample->Binding Tracer Enzyme-Labeled Prostaglandin (Tracer) Tracer->Binding Specific_Antibody Specific Antibody Specific_Antibody->Binding Washing Wash to Remove Unbound Reagents Binding->Washing Incubation Substrate_Addition Add Substrate Washing->Substrate_Addition Color_Development Color Development (Intensity is Inversely Proportional to Sample Concentration) Substrate_Addition->Color_Development Enzymatic Reaction Reading Read Plate Color_Development->Reading Measure Absorbance Prostaglandin_Signaling Arachidonic_Acid Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PG_Synthases->Prostaglandins GPCR G-Protein Coupled Receptors (e.g., FP, EP receptors) Prostaglandins->GPCR binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., ↑cAMP, ↑Ca2+) GPCR->Signaling_Cascade activates Biological_Response Biological Response (e.g., inflammation, smooth muscle contraction) Signaling_Cascade->Biological_Response

References

A Comparative Guide to the Purity of Fluprostenol Synthesized from Different Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of Fluprostenol, a synthetic prostaglandin (B15479496) F2α analog, when synthesized from two primary intermediates: a modern chemoenzymatic route starting from a bicyclic ketone and the traditional approach utilizing the Corey lactone. The choice of synthetic pathway can significantly impact the impurity profile of the final active pharmaceutical ingredient (API), influencing its safety and efficacy. This document outlines the synthetic strategies, potential impurities, and analytical methodologies for purity assessment, supported by experimental data from scientific literature.

Introduction to Fluprostenol Synthesis

Fluprostenol is a potent luteolytic agent used in veterinary medicine. Its synthesis is a complex multi-step process where the control of stereochemistry and the minimization of impurities are critical. Two major synthetic routes have been established, each with distinct advantages and challenges that can affect the purity of the final product.

  • Chemoenzymatic Synthesis from Bicyclic Ketone: This modern approach utilizes a combination of chemical and enzymatic steps to achieve high stereoselectivity. A key starting material is a dichloro-containing bicyclic ketone which is transformed through a series of intermediates, including a key lactone, to yield Fluprostenol.[1][2][3]

  • Classical Synthesis via Corey Lactone: The Corey lactone is a versatile and widely used intermediate in the synthesis of many prostaglandins (B1171923).[4][5] This classical approach involves the construction of the two side chains of the prostaglandin molecule onto the pre-formed cyclopentane (B165970) ring of the Corey lactone.

This guide will benchmark the purity of Fluprostenol derived from these two distinct intermediates.

Comparison of Synthetic Pathways and Purity of Intermediates

The purity of the final Fluprostenol is intrinsically linked to the purity of its preceding intermediates. The two synthetic routes involve different key transformations that can introduce specific impurities.

Chemoenzymatic Route from Bicyclic Ketone

This pathway begins with a Baeyer-Villiger oxidation of a bicyclic ketone, a critical step that establishes a key lactone intermediate.[1][2][3] The stereoselectivity of this reaction is crucial for the enantiomeric purity of the subsequent intermediates.

A key transformation in this route is the Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of the bicyclic ketone. This enzymatic step has been shown to produce the desired lactone intermediate with high enantiomeric excess (ee).[1] For example, the oxidation of bicyclic ketone 6a can furnish the desired lactone 7a in 38% isolated yield with 99% ee.[1]

The subsequent steps involve the diastereoselective reduction of enones, which also contributes to the overall stereochemical purity. For instance, a ketoreductase (KRED)-catalyzed reduction can lead to diastereomeric ratios (dr) of up to 99:1.[3]

Table 1: Purity of Key Intermediates in the Chemoenzymatic Synthesis from Bicyclic Ketone

Intermediate StageKey TransformationPurity MetricReported PurityReference
Lactone IntermediateBaeyer-Villiger OxidationEnantiomeric Excess (ee)99%[1]
Allylic Alcohol IntermediateKetoreductase ReductionDiastereomeric Ratio (dr)up to 99:1[3]
Classical Route via Corey Lactone

The synthesis of the Corey lactone itself can be achieved through various methods, and its purity is paramount for the final product. The classical synthesis of prostaglandins from Corey lactone involves the sequential attachment of the alpha and omega side chains. The introduction of the omega chain is often accomplished via a Horner-Wadsworth-Emmons reaction.[6]

Potential Impurities Associated with Each Synthetic Route

The different chemical transformations in each synthetic pathway can lead to a distinct impurity profile for the final Fluprostenol.

Impurities from the Chemoenzymatic Bicyclic Ketone Route
  • Regioisomers from Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation of unsymmetrical ketones can produce two regioisomeric lactones, often referred to as the "normal" and "abnormal" lactones.[1] While enzymatic reactions can be highly selective, the formation of the abnormal lactone is a potential impurity that needs to be controlled.

  • Diastereomers from Reduction Steps: Incomplete diastereoselectivity in the reduction of ketone functionalities can lead to the formation of diastereomeric impurities.

  • Byproducts from the Horner-Wadsworth-Emmons Reaction: This reaction, used to construct the omega side chain, can potentially generate Z-isomers as impurities, although it predominantly yields the desired E-isomer.[6][7][8]

Impurities from the Classical Corey Lactone Route
  • Impurities from Corey Lactone Synthesis: The multi-step synthesis of the Corey lactone can introduce various impurities if not properly controlled.

  • Byproducts from the Wittig and Horner-Wadsworth-Emmons Reactions: The construction of the alpha and omega side chains often involves Wittig or Horner-Wadsworth-Emmons reactions. These can introduce impurities such as triphenylphosphine (B44618) oxide (from the Wittig reaction) or phosphate (B84403) byproducts (from the HWE reaction), which need to be removed during purification.[7] The stereoselectivity of these reactions is also a critical factor, with the potential for the formation of geometric isomers.

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fluprostenol and for the separation and quantification of related substances.[9]

Proposed HPLC Method for Purity Analysis

A validated, stability-indicating HPLC method is essential for accurate purity determination. Based on methods developed for related prostaglandins, a reverse-phase HPLC method is proposed.[5]

Table 2: Proposed HPLC Method Parameters for Fluprostenol Purity Analysis

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., Chiralcel OD-RH) or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of Acetonitrile and a buffered aqueous solution (e.g., sodium dihydrogenphosphate at pH 3.0)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 274 nm
Column Temperature 25-40 °C
Experimental Protocol for HPLC Purity Determination
  • Standard and Sample Preparation:

    • Prepare a standard solution of Fluprostenol reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare the sample solution of the synthesized Fluprostenol at the same concentration in the mobile phase.

  • Chromatographic System:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection:

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the percentage purity of Fluprostenol using the area normalization method.

    • Identify and quantify any impurities by comparing their retention times with those of known impurity standards, if available.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Synthetic Pathways and Workflows

Synthetic Pathway from Bicyclic Ketone

G Chemoenzymatic Synthesis of Fluprostenol A Bicyclic Ketone B Baeyer-Villiger Oxidation (BVMO) A->B Enzymatic C Key Lactone Intermediate B->C D Multi-step Conversion C->D E Enone Intermediate D->E F Ketoreductase (KRED) Reduction E->F Enzymatic G Allylic Alcohol Intermediate F->G H Side Chain Introduction (Horner-Wadsworth-Emmons) G->H I Fluprostenol H->I

Caption: Chemoenzymatic synthesis of Fluprostenol from a bicyclic ketone.

Experimental Workflow for HPLC Purity Analysis

G HPLC Purity Analysis Workflow A Synthesized Fluprostenol (from either route) B Sample Preparation (Dissolve in mobile phase) A->B D Injection B->D C HPLC System (Column, Mobile Phase, Detector) E Chromatographic Separation C->E D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration, Purity Calculation) F->G H Purity Report G->H

Caption: Workflow for determining the purity of Fluprostenol using HPLC.

Conclusion

The purity of Fluprostenol is highly dependent on the chosen synthetic route. The chemoenzymatic synthesis from a bicyclic ketone offers the potential for high stereoselectivity due to the use of enzymatic transformations, which can lead to a purer final product with a more defined impurity profile. The classical Corey lactone approach is a well-established method, but the purity of the final product is heavily reliant on the quality of the starting lactone and the efficiency of purification steps to remove byproducts from the various chemical transformations.

References

Stereochemical purity comparison of Fluprostenol from various synthetic methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Stereochemical Purity in Fluprostenol (B1673476) Synthesis

Fluprostenol, a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is of significant interest in both veterinary and human medicine due to its powerful luteolytic activity. Its biological function is critically dependent on its stereochemistry, making the stereochemical purity of the final product a key determinant of its efficacy and safety. This guide provides a comparative overview of the stereochemical purity of Fluprostenol derived from various modern synthetic methodologies, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

The stereochemical integrity of Fluprostenol is a direct outcome of the synthetic route employed. Below is a comparison of two distinct and highly stereoselective synthetic strategies.

Synthetic Method Key Stereochemistry-Defining Step(s) Reported Stereochemical Purity Reference
Chemoenzymatic Synthesis - Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation.- Ketoreductase (KRED)-catalyzed diastereoselective reduction.- Intermediate 7a: 99% enantiomeric excess (ee).- Diastereoselective reduction: 87:13 to 99:1 diastereomeric ratio (dr).Zhu et al., 2021[1][2][3][4]
Enantioselective Total Synthesis - Zhang enyne cycloisomerization.- Asymmetric hydrogenation.- Enyne cycloisomerization: >20:1 dr, 98% ee.- Asymmetric hydrogenation: up to 98% ee.Zhang et al., 2021[5][6]

Experimental Protocols

The determination of stereochemical purity is paramount in the synthesis of chiral molecules like Fluprostenol. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Protocol for Chiral HPLC Analysis of Prostaglandin Analogues

While a specific protocol for Fluprostenol is not detailed in the referenced literature, a general and effective method for the enantioselective analysis of similar prostaglandin structures, such as Cloprostenol (B1669231), can be adapted. This protocol is based on established methods for related compounds.[7][8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) column, for example, a Chiralcel OD-RH column.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20mM sodium dihydrogenphosphate), with the pH adjusted to 3.0. A typical starting ratio would be 33:67 (v/v) acetonitrile:buffer.[7][8]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 20°C.[7]

  • Detection Wavelength: 274 nm, where potential impurities are less likely to interfere. For higher sensitivity, 210 nm can also be used.[7]

3. Sample Preparation:

  • Prepare a stock solution of the Fluprostenol sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and determine the peak areas for the different enantiomers.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100.

5. System Suitability:

  • Ensure baseline resolution of the enantiomers (Resolution > 1.5).

  • The relative standard deviation (RSD) for retention time, peak area, and peak height should be less than 2% for replicate injections.[8]

Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method involves several key stages to ensure accurate and reproducible results.

G cluster_0 Method Development Workflow A Select Chiral Stationary Phase (CSP) e.g., Chiralcel OD-RH B Screen Mobile Phases (Normal & Reversed Phase) A->B Initial Screening C Optimize Mobile Phase Composition (Solvent ratio, pH, additives) B->C Refinement D Optimize Flow Rate & Temperature C->D Fine-tuning E Method Validation (Linearity, LOD, LOQ, Precision) D->E Finalization

Caption: Workflow for Chiral HPLC Method Development.

Biological Context: Fluprostenol Signaling Pathway

Fluprostenol exerts its biological effects by acting as a potent agonist for the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR).[9][10][11][12] The activation of this receptor triggers a well-defined intracellular signaling cascade.

Activation of the FP receptor by Fluprostenol leads to the coupling of the Gq alpha subunit of the G protein.[13] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9][13] The resulting increase in intracellular Ca2+ concentration is a key event that mediates the physiological responses to Fluprostenol.[9]

G cluster_0 Fluprostenol Signaling Pathway Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor binds G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Physiological_Response Physiological Response Ca_release->Physiological_Response triggers

Caption: Fluprostenol FP Receptor Signaling Cascade.

References

Safety Operating Guide

Proper Disposal of Fluprostenol Lactone Diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Fluprostenol Lactone Diol must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As an intermediate in the synthesis of the potent prostaglandin (B15479496) analog fluprostenol, this compound warrants careful management as hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety and regulatory standards.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the closely related compound, fluprostenol, indicates high toxicity. Therefore, a conservative approach is essential.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If significant aerosolization is possible, a fume hood is required.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container as "Hazardous Waste - this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

  • Containerization :

    • Use a chemically compatible and leak-proof container. Glass is often a suitable choice for organic compounds.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The SAA must be under the control of laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

  • Request for Waste Pickup :

    • Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.

    • Provide them with accurate information about the waste contents.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response ActionDetailed Procedure
Evacuation For large spills, immediately evacuate the area and alert others.
Ventilation Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
Containment For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Cleanup Carefully scoop the absorbent material into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of all cleaning materials as hazardous waste.
Reporting Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Regulatory Framework

The disposal of pharmaceutical and chemical waste is governed by multiple regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Improper disposal can lead to significant fines and legal repercussions. Key regulations include the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following workflow diagram illustrates the key decision points and actions required.

cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Final Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, compatible, and sealed container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store check_full Container Full? store->check_full check_full->store No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes ehs_pickup EHS Collects Waste request_pickup->ehs_pickup transport Transported by licensed hazardous waste hauler ehs_pickup->transport end Final Disposal at a Permitted Facility (e.g., Incineration) transport->end

Caption: Disposal workflow for this compound.

This structured approach to the disposal of this compound will help ensure a safe laboratory environment and maintain compliance with all relevant regulations, thereby protecting both personnel and the ecosystem.

Personal protective equipment for handling Fluprostenol lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of Fluprostenol lactone diol. The following procedures and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and minimize exposure risks. Adherence to these guidelines is essential for all personnel working with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the primary defense against accidental exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical Splash GogglesRequired when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate material. Check manufacturer's compatibility chart.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Not typically requiredUse in a well-ventilated area. A respirator may be necessary for large quantities or if aerosolization is possible. Consult your institution's safety officer.

Operational Plan: Safe Handling Procedures

Follow these step-by-step instructions to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) before starting any new procedure.

  • Handling the Compound :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes by wearing the appropriate PPE.

    • Use designated equipment (spatulas, glassware, etc.) for handling the compound and label it clearly.

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Do not eat, drink, or smoke in the laboratory.

    • Remove and properly dispose of contaminated gloves and other disposable PPE before leaving the work area.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed hazardous waste container.
Empty Containers Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an accidental exposure, follow these immediate steps:

Exposure TypeAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Safety Workflow Diagram

The following diagram illustrates the logical flow of safety procedures to be followed when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_compound Handle Compound in Ventilated Area don_ppe->handle_compound avoid_contact Avoid Skin/Eye Contact and Inhalation handle_compound->avoid_contact clean_area Clean Work Area avoid_contact->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands exposure Accidental Exposure eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion seek_medical Seek Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol lactone diol
Reactant of Route 2
Fluprostenol lactone diol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。